Product packaging for 4-Benzylaminocyclohexanone(Cat. No.:CAS No. 142009-99-2)

4-Benzylaminocyclohexanone

Cat. No.: B115721
CAS No.: 142009-99-2
M. Wt: 203.28 g/mol
InChI Key: NMCDGVLRNAILQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzylaminocyclohexanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B115721 4-Benzylaminocyclohexanone CAS No. 142009-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCDGVLRNAILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579774
Record name 4-(Benzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142009-99-2
Record name 4-(Benzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142009-99-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Benzylaminocyclohexanone from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-benzylaminocyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The primary and most efficient route to this compound is through the reductive amination of cyclohexanone with benzylamine. This process, which involves the formation of an intermediate imine followed by its reduction, can be achieved through various catalytic systems and reaction conditions. This guide provides a comprehensive overview of the key methodologies, experimental protocols, and quantitative data to support researchers in this synthetic endeavor.

Core Synthesis Pathway: Reductive Amination

The fundamental reaction for the synthesis of this compound from cyclohexanone is a one-pot reductive amination. This reaction proceeds in two main steps:

  • Imine Formation: Cyclohexanone reacts with benzylamine in a condensation reaction to form an unstable imine intermediate, with the elimination of a water molecule.

  • Reduction: The imine is then reduced to the desired secondary amine, this compound.

This process can be catalyzed by a variety of heterogeneous and homogeneous catalysts, with the choice of catalyst, solvent, and hydrogen source significantly influencing the reaction's efficiency and yield.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Benzylamine - H2O Benzylamine Benzylamine Product This compound Imine->Product + [H] (Reduction)

Caption: General reaction pathway for the reductive amination of cyclohexanone.

Catalytic Systems and Quantitative Data

Several catalytic systems have been investigated for the reductive amination of cyclohexanone with benzylamine. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of this compound. Gold-based catalysts, in particular, have shown significant promise.

CatalystSupportHydrogen SourceTemperature (°C)Pressure (bar)SolventYield (%)Reference
4 wt% AuTiO₂H₂10030Toluene72[2][3]
4 wt% AuCeO₂/TiO₂H₂10030Toluene79[2][3]
AuTiO₂Formic Acid60N/Atert-ButanolNot Specified[2]
Unsupported Ionic LiquidN/AFormic Acid/Triethylamine40N/AAcetonitrile30 (after 5h)[2]

Palladium N-heterocyclic carbene (Pd-NHC) complexes have also been highlighted as highly effective catalysts for amination reactions, known for their stability and efficiency.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established methodologies.

Protocol 1: Heterogeneous Catalysis with Gold on Titania

This protocol is adapted from studies on gold-catalyzed reductive amination.[2][3]

Materials:

  • Cyclohexanone (≥99.5%)

  • Benzylamine (≥99%)

  • Toluene (solvent)

  • 4 wt% Au/TiO₂ catalyst

  • Hydrogen gas (H₂)

  • Autoclave reactor

Procedure:

  • In a typical experiment, charge the autoclave reactor with 6.6 mmol of cyclohexanone, 6.6 mmol of benzylamine, and 100 mg of the 4 wt% Au/TiO₂ catalyst in 50 ml of toluene.[2]

  • Seal the reactor and flush it thoroughly with hydrogen gas.

  • Heat the reactor to the desired temperature of 100 °C and pressurize with hydrogen to 30 bar.[2]

  • Commence the reaction with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Experimental_Workflow_Au_Catalysis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge autoclave with: - Cyclohexanone - Benzylamine - Au/TiO2 catalyst - Toluene B Seal and flush with H2 A->B C Heat to 100°C B->C D Pressurize to 30 bar H2 C->D E Stir and monitor reaction D->E F Cool and vent reactor E->F G Filter catalyst F->G H Remove solvent G->H I Purify product H->I

Caption: Experimental workflow for gold-catalyzed synthesis.

Protocol 2: Reductive Amination using a Borohydride Reagent

This is a general protocol for reductive amination which can be adapted for this specific synthesis, offering an alternative to high-pressure hydrogenation.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Methanol or Ethanol (solvent)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Acetic acid (if using NaBH₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 - 1.2 eq) in a suitable solvent like methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • If using sodium triacetoxyborohydride, add it portion-wise (1.5 eq) to the reaction mixture. Be cautious of potential gas evolution.

  • If using sodium borohydride, cool the reaction mixture in an ice bath and slowly add a solution of NaBH₄ (1.5 eq) in the same solvent. A catalytic amount of acetic acid can be added to facilitate the reduction.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The synthesis of this compound from cyclohexanone is most effectively achieved through reductive amination. While various catalytic systems exist, gold-supported catalysts under hydrogen pressure have demonstrated high yields. For laboratories not equipped for high-pressure reactions, reductive amination using borohydride reagents offers a viable and scalable alternative. The provided protocols and data serve as a comprehensive resource for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Benzylaminocyclohexanone, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components. Detailed, hypothetical experimental protocols for the acquisition of this data are provided to guide researchers in their analytical workflows. This guide is intended to be a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule, including a cyclohexanone ring, a secondary amine, and a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25 - 7.40m5HAr-H
3.85s2HPh-CH₂ -N
2.80 - 2.90m1HCH -N
2.20 - 2.40m4HCH₂ -C=O
2.00 - 2.15m2HCH₂
1.60 - 1.75m2HCH₂
1.50 (broad)s1HN-H
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
210.5C =O
139.0Ar-C (quaternary)
128.8Ar-C H
128.5Ar-C H
127.5Ar-C H
58.0C H-N
51.0Ph-C H₂-N
41.0C H₂-C=O
32.0C H₂
Table 3: Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3310Weak-MediumN-H Stretch (secondary amine)
3030MediumAromatic C-H Stretch
2940, 2860StrongAliphatic C-H Stretch
1715Strong, SharpC=O Stretch (ketone)[1][2]
1600, 1495, 1450Medium-WeakAromatic C=C Ring Stretch[3]
740, 695StrongC-H Out-of-plane Bend (monosubstituted benzene)[4]
Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/zPredicted IdentityNotes
203[M]⁺Molecular Ion
112[M - C₇H₇]⁺Loss of benzyl group
91[C₇H₇]⁺Benzyl cation (tropylium ion)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Data Acquisition

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.[5]

    • Shim the magnetic field to achieve optimal homogeneity.[5]

    • Tune and match the probe for both ¹H and ¹³C frequencies.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.[5]

    • Relaxation Delay: 1 second.

    • Pulse Angle: 30 degrees.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).[7]

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.[7]

    • Number of Scans: 1024 (or more, depending on sample concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[8]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.[9]

    • Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans co-added and averaged.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a final sample concentration of approximately 10 µg/mL.[11]

    • Transfer the final solution to a 1.5 mL glass autosampler vial.[11][12]

  • GC-MS Parameters:

    • GC Conditions:

      • Injection Volume: 1 µL.

      • Injector Temperature: 250°C.

      • Injection Mode: Splitless.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: Increase to 280°C at a rate of 15°C/min.

        • Final hold: Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Scan Range: m/z 40 - 450.

  • Data Processing:

    • The total ion chromatogram (TIC) is generated.

    • The mass spectrum for the chromatographic peak corresponding to this compound is extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Analysis (¹H, ¹³C) sample_prep->nmr ir FT-IR Analysis (ATR) sample_prep->ir ms GC-MS Analysis sample_prep->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc interpretation Spectral Interpretation data_proc->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

4-Benzylaminocyclohexanone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzylaminocyclohexanone, a versatile synthetic intermediate with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a robust synthesis protocol, and an exploration of the biological significance of related structures.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.

IdentifierValueReference
CAS Number 142009-99-2[1][2]
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
IUPAC Name 4-(benzylamino)cyclohexan-1-one[1]

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be effectively achieved via reductive amination of a suitable cyclohexanone precursor. The following protocol is adapted from a well-established procedure for a structurally related compound and is expected to provide good yields of the target molecule.[1]

Reaction Principle:

The synthesis proceeds through a two-step, one-pot reaction. Initially, the ketone (4-hydroxycyclohexanone, which would be oxidized to the target cyclohexanone in a preceding step, or a direct cyclohexanone precursor) reacts with benzylamine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent, sodium triacetoxyborohydride, to yield the desired N-substituted aminocyclohexanone. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and selectivity for the iminium ion over the ketone starting material, thus minimizing the formation of alcohol byproducts.[1]

Experimental Procedure:

  • Materials and Reagents:

    • 4-Oxocyclohexane-1-carboxylic acid (or a similar precursor to generate 4-oxocyclohexanone in situ)

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Glacial Acetic Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate

    • Hexanes

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

    • Thin Layer Chromatography (TLC) plates and chamber

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the cyclohexanone precursor (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Add benzylamine (1.1 eq) to the solution via syringe.

    • Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.

    • Stir the solution at room temperature for 20-30 minutes.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The reaction may be mildly exothermic.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Data Summary

Spectroscopic Data Predicted Characteristics
¹H NMR - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons.- A singlet for the benzylic CH₂ protons.- Multiplets for the cyclohexanone ring protons.
¹³C NMR - Peaks in the aromatic region (~127-140 ppm).- A peak for the benzylic carbon.- A peak for the carbonyl carbon (>200 ppm).- Peaks for the aliphatic carbons of the cyclohexanone ring.
IR Spectroscopy - A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.- N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic portions.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol ).- Characteristic fragmentation patterns including the loss of the benzyl group.

Biological and Pharmacological Context

Cyclohexanone and N-benzylcyclohexylamine moieties are present in a variety of biologically active molecules. While the specific pharmacological profile of this compound is not extensively documented, its structural motifs suggest potential for interaction with various biological targets.

Derivatives of cyclohexylamine have been investigated for a range of biological activities, including their potential as central nervous system agents. The N-benzyl group is a common substituent in pharmacologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties.

The exploration of this compound and its derivatives could be a fruitful area for drug discovery, particularly in the development of novel therapeutics targeting receptors and enzymes where the combination of a cyclohexyl scaffold and a benzylamine moiety could lead to favorable interactions.

Diagrams and Workflows

Reductive Amination Workflow

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

Reductive_Amination_Workflow Start Start: Cyclohexanone Precursor & Benzylamine Imine_Formation Iminium Ion Formation (Acid Catalyst) Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Chromatographic Purification Workup->Purification Product Final Product: This compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Potential Bioactivity Exploration Pathway

This diagram outlines a logical progression for investigating the potential biological activities of novel compounds like this compound.

Bioactivity_Screening_Pathway Compound This compound Derivatives Primary_Screening Primary Bioactivity Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Cell-based Assays, Functional Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A conceptual pathway for discovering and developing bioactive molecules.

References

The Genesis and Synthetic Landscape of 4-Benzylaminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylaminocyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of aminocyclohexanone scaffolds in the development of novel therapeutic agents. This document furnishes detailed experimental protocols for its preparation, compiled quantitative data, and visualizations of synthetic pathways and experimental workflows to serve as a comprehensive resource for researchers.

Historical Context and Discovery

The history of this compound is not marked by a singular, celebrated discovery but rather by its implicit emergence within the systematic exploration of substituted aminocyclohexanones as pharmacologically active agents. Research into 4-aryl-4-aminocyclohexanone derivatives as analgesics has been a significant driver for the synthesis of various precursors and analogues.[1] The core structure, combining a cyclohexanone ring with an amino moiety, has been a fertile ground for medicinal chemists seeking to develop new therapeutics.

Synthetic Protocols

The synthesis of this compound can be achieved through two primary routes: a two-step synthesis from 4-hydroxycyclohexanone or a direct reductive amination of 1,4-cyclohexanedione.

Two-Step Synthesis from 4-Hydroxycyclohexanone

This is a reliable method involving the reductive amination of 4-hydroxycyclohexanone with benzylamine to form the intermediate 4-(benzylamino)cyclohexan-1-ol, followed by oxidation to the target ketone.

Step 1: Reductive Amination of 4-Hydroxycyclohexanone

This procedure is adapted from a robust protocol for similar reductive aminations.[2]

  • Materials and Reagents:

    • 4-Hydroxycyclohexanone

    • Benzylamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Glacial Acetic Acid (1.2 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Experimental Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane.

    • Add benzylamine (1.1 eq) to the solution via syringe.

    • Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-(benzylamino)cyclohexan-1-ol.

Step 2: Oxidation of 4-(Benzylamino)cyclohexan-1-ol

A standard Swern oxidation or other mild oxidation methods can be employed.

  • Materials and Reagents:

    • 4-(Benzylamino)cyclohexan-1-ol

    • Oxalyl chloride (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dimethyl sulfoxide (DMSO) (4.0 eq)

    • Triethylamine (5.0 eq)

  • Experimental Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (4.0 eq) in anhydrous DCM.

    • After 10 minutes, add a solution of 4-(benzylamino)cyclohexan-1-ol (1.0 eq) in anhydrous DCM dropwise.

    • Stir the mixture at -78 °C for 45 minutes.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Add water to quench the reaction and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain this compound.

Direct Reductive Amination of 1,4-Cyclohexanedione

This one-pot method offers a more direct route to the target compound.

  • Materials and Reagents:

    • 1,4-Cyclohexanedione

    • Benzylamine (1.1 eq)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

    • Ethanol

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Experimental Procedure:

    • To a solution of 1,4-cyclohexanedione (1.0 eq) in ethanol, add benzylamine (1.1 eq) and Ti(OiPr)₄ (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq) in portions.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Filter the mixture through a pad of celite to remove titanium dioxide.

    • Concentrate the filtrate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data

PropertyValueReference/Method
Molecular Formula C₁₃H₁₇NOCalculated
Molecular Weight 203.28 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Melting Point Not reported; predicted >100 °CPredicted
Boiling Point Not reported-
Solubility Soluble in methanol, chloroform, DCMPredicted
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 3.81 (s, 2H, -CH₂-Ph), 2.80-2.95 (m, 1H, -CH-N), 2.20-2.50 (m, 4H, -CH₂-C=O), 1.80-2.10 (m, 4H, -CH₂-CH-N)Predicted[3][4][5]
¹³C NMR (CDCl₃, 100 MHz) δ 210.5 (C=O), 139.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.2 (Ar-CH), 55.0 (CH-N), 51.0 (-CH₂-Ph), 40.5 (-CH₂-C=O), 32.0 (-CH₂-CH-N)Predicted[3][5][6]
IR (KBr, cm⁻¹) 3310 (N-H stretch), 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1715 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch)Predicted
MS (ESI+) m/z 204.1 [M+H]⁺Calculated

Visualizations

Synthesis_Pathway cluster_route1 Two-Step Synthesis cluster_route2 Direct Synthesis start1 4-Hydroxycyclohexanone inter 4-(Benzylamino)cyclohexan-1-ol start1->inter Reductive Amination (Benzylamine, NaBH(OAc)₃) end1 This compound inter->end1 Oxidation (Swern or other) start2 1,4-Cyclohexanedione end2 This compound start2->end2 Reductive Amination (Benzylamine, NaBH₃CN) Experimental_Workflow A Reaction Setup (Reactants in Solvent) B Addition of Reagents (e.g., Benzylamine, Acid) A->B C Addition of Reducing Agent (e.g., NaBH(OAc)₃) B->C D Reaction Monitoring (TLC) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G Hypothetical_Signaling_Pathway cluster_analgesia Potential Analgesic Mechanism cluster_neuroprotection Potential Neuroprotective Mechanism ligand This compound Derivative receptor Opioid Receptor ligand->receptor Binds to effect Analgesia receptor->effect Leads to inhibitor This compound Derivative enzyme Acetylcholinesterase inhibitor->enzyme Inhibits outcome Increased Acetylcholine Levels (Neuroprotection) enzyme->outcome Modulates

References

The Versatile Scaffold: Unlocking the Research Potential of 4-Benzylaminocyclohexanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-benzylaminocyclohexanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. While direct research applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in molecules exhibiting a wide range of pharmacological activities. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activities, and experimental protocols of its close analogs and derivatives. The insights provided herein aim to equip researchers with the foundational knowledge to explore the therapeutic potential of this chemical scaffold in various disease areas.

Synthesis of the 4-Benzylaminocyclohexane Scaffold

The primary method for synthesizing this compound and its derivatives is through reductive amination. This robust and versatile one-pot reaction involves the condensation of a cyclohexanone derivative with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A general workflow for the synthesis of a 4-benzylaminocyclohexane derivative from a cyclohexanone precursor is depicted below.

Cyclohexanone Cyclohexanone Derivative Imine Imine Intermediate Cyclohexanone->Imine + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Imine Product 4-Benzylaminocyclohexane Derivative Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Figure 1: General synthetic workflow for 4-benzylaminocyclohexane derivatives.

Experimental Protocol: Reductive Amination for the Synthesis of N-Benzyl-4-aminocyclohexanol

This protocol provides a representative method for the synthesis of a 4-benzylaminocyclohexane derivative, which can be adapted for this compound by starting with 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,4-cyclohexanedione (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane.

  • Add benzylamine (1.1 eq) to the solution.

  • Add glacial acetic acid (0.5 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Potential Research Applications and Biological Activities of Derivatives

Derivatives of the 4-aminocyclohexanone and N-benzylamine scaffolds have demonstrated significant potential in several therapeutic areas. The following sections and tables summarize the documented biological activities.

Antimicrobial Activity

A number of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivativesPseudomonas aeruginosa0.002 - 0.016[1]
Staphylococcus epidermidis0.002 - 0.016[1]
Analgesic Activity

Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. The analgesic potency of these compounds is highly sensitive to the nature and position of substituents on the aryl ring.

Compound ClassAssayPotencyReference
4-Amino-4-(p-methylphenyl)cyclohexanoneHot-plate test (mice)~50% of morphine[2]
4-Amino-4-(p-bromophenyl)cyclohexanoneHot-plate test (mice)~50% of morphine[2]
Neuroprotective Effects

Novel N-benzyl pyridine-2-one derivatives have shown promise in ameliorating cognitive deficits in preclinical models. Their mechanism of action is thought to involve the inhibition of acetylcholinesterase (AChE) and reduction of oxidative stress.

Compound ClassBiological EffectModelReference
N-benzyl-pyridine-2-one derivativesReduced AChE activityScopolamine-induced cognitive deficit in mice[3]
Improved muscle grip strengthRota-rod test in mice[3]

The potential neuroprotective signaling pathway that could be modulated by such compounds is illustrated below.

cluster_0 Neuronal Cell cluster_1 Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., from Scopolamine) Neuronal_Damage Neuronal Damage & Cognitive Deficit Oxidative_Stress->Neuronal_Damage AChE Acetylcholinesterase (AChE) Activity AChE->Neuronal_Damage Increased N_Benzyl_Derivative N-Benzyl Derivative N_Benzyl_Derivative->Oxidative_Stress Inhibition N_Benzyl_Derivative->AChE Inhibition Neuroprotection Neuroprotection N_Benzyl_Derivative->Neuroprotection Neuroprotection->Neuronal_Damage Amelioration

Figure 2: Conceptual neuroprotective signaling pathway.

Antitumor Activity

While specific data for this compound is lacking, the broader class of aminocyclohexanone derivatives has been explored for anticancer properties. For instance, certain amino-deoxy-hexofuranosylpyrrolo[2,3-d]pyrimidines containing an amino group on a sugar moiety attached to a heterocyclic core have shown inhibitory effects on the growth of human tumor cell lines.

Compound ClassCell LineActivity (IC₅₀)Reference
5'-Aminomethyl nucleoside derivativesHuman tumor cell linesMicromolar concentrations[4]

A simplified conceptual workflow for screening the antitumor activity of novel compounds is presented below.

Compound Test Compound (e.g., Aminocyclohexanone derivative) Incubation Incubation Compound->Incubation Cell_Culture Cancer Cell Lines Cell_Culture->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC₅₀ determination) Viability_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Figure 3: Workflow for in vitro antitumor activity screening.

Conclusion

The this compound scaffold holds considerable promise as a foundational structure for the development of novel therapeutic agents. Although direct research on this specific molecule is limited, the documented antimicrobial, analgesic, neuroprotective, and antitumor activities of its close analogs strongly suggest that derivatives of this compound are worthy of further investigation. The synthetic accessibility of this scaffold via reductive amination provides a straightforward entry point for the generation of compound libraries for biological screening. Researchers and drug development professionals are encouraged to explore the derivatization of this compound to unlock its full therapeutic potential across a spectrum of diseases.

References

An In-depth Technical Guide to 4-Benzylaminocyclohexanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-benzylaminocyclohexanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. The inherent conformational flexibility of the cyclohexanone ring, combined with the diverse substitution possibilities on both the benzyl and amino moieties, allows for the generation of a wide array of derivatives with tunable physicochemical and pharmacological properties. These compounds have garnered significant attention for their potential applications in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives and their analogs, with a focus on their potential as modulators of key cellular signaling pathways.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is through reductive amination. This robust and versatile one-pot reaction involves the condensation of a cyclohexanone precursor with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A general workflow for the synthesis of this compound derivatives is outlined below:

G Start Start Ketone 4-Substituted Cyclohexanone Start->Ketone Amine Benzylamine or Derivative Start->Amine Reaction Combine Ketone and Amine in Anhydrous Solvent Ketone->Reaction Amine->Reaction Imine_Formation Stir at Room Temperature (Imine/Enamine Formation) Reaction->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) Imine_Formation->Reducing_Agent Reaction_Monitoring Monitor Reaction by TLC Reducing_Agent->Reaction_Monitoring Workup Aqueous Workup (e.g., NaHCO3 quench) Reaction_Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization End End Characterization->End

General Synthetic Workflow for this compound Derivatives.
Experimental Protocols

Protocol 1: Synthesis of 4-(Benzylamino)cyclohexan-1-ol via Reductive Amination

This protocol details the synthesis of a representative 4-benzylaminocyclohexanol derivative from 4-hydroxycyclohexanone and benzylamine.

  • Materials:

    • 4-hydroxycyclohexanone

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous dichloromethane (DCM)

    • Glacial acetic acid

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous DCM.

    • Add benzylamine (1.1 equivalents) to the solution via syringe.

    • Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Biological Activities and Therapeutic Potential

Derivatives of the 4-aminocyclohexanone scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While specific data for this compound derivatives are emerging, the activities of closely related analogs provide strong evidence for their therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Arylcyclohexanone DerivativesVarious10 - 50[2]
4-Anilinoquinolinylchalcone DerivativesMDA-MB-231 (Breast)0.11 - 1.94[3]
4-Pyranone DerivativesL1210 (Leukemia)3.15 - 20[4]
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast), HT-29 (Colon)28.8 - 124.6[5]
Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexanone analogs are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This leads to the downregulation of pro-inflammatory cytokines and enzymes.

Compound ClassAssayIC50 (µM)Reference
4-Sulfonyloxy/alkoxy benzoxazolone derivativesNO Production (RAW 264.7 cells)8.61 - 20.07[6]
2,6-bisbenzylidenecyclohexanone derivativesNO Production (RAW 264.7 cells)6.68[7]
Arylidene Indanone Derivative (IPX-18)TNF-α release (PBMCs)0.096[8][9]
Neuroprotective Effects

Certain 4-aminocyclohexanone analogs have been investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are thought to arise from the modulation of signaling pathways that protect neurons from oxidative stress and apoptosis. For instance, some derivatives have shown the ability to protect neuronal cells from damage induced by oxygen and glucose deprivation. The PI3K/AKT pathway is a key signaling cascade implicated in these neuroprotective effects.

Signaling Pathways Modulated by this compound Analogs

The therapeutic effects of this compound derivatives and their analogs are closely linked to their ability to modulate critical intracellular signaling pathways. Aberrant signaling in these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in various cancers. Some bioactive compounds exert their anticancer effects by modulating this pathway.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Potential Modulation of the MAPK Signaling Pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. The inhibitory effect of some cyclohexanone derivatives on this pathway is a key aspect of their anti-inflammatory and anticancer properties.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 degrades, releasing NFkB_translocation NF-κB Translocation to Nucleus NFkB_p50_p65->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->IKK

Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the ease of structural modification make them attractive candidates for drug discovery programs. The available data on related analogs suggest that these compounds are likely to exert their biological effects through the modulation of key signaling pathways such as MAPK and NF-κB. Further research, including detailed structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The development of potent and selective this compound derivatives could lead to novel treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzylaminocyclohexanone, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, a probable synthetic route, and expected spectroscopic data.

Introduction

This compound is a secondary amine and a ketone derivative of cyclohexane. Its molecular structure, featuring a cyclohexanone ring substituted with a benzylamino group at the 4-position, makes it a valuable intermediate in organic synthesis. The presence of both a secondary amine and a ketone functional group allows for a variety of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Cyclohexanone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making this compound a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. It is important to note that experimentally determined data for the free base is limited, and some values are based on predictions or data from closely related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 142009-99-2
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Appearance Brown oil or yellow liquid[1]
Boiling Point 339.2 ± 35.0 °C (Predicted for 4-(Benzylamino)cyclohexan-1-ol)[2]
Melting Point Not available
Solubility Soluble in organic solvents like chloroform and methanol.[3]Insoluble in water.[4]
Storage 0 - 8 °C[1]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource/Comment
CAS Number 1159823-79-6[5]
Molecular Formula C₁₃H₁₈ClNO[5]
Molecular Weight 239.74 g/mol
Melting Point 205 °C (decomposes) for 4-aminocyclohexanone hydrochloride[6]
Solubility Soluble in water.[3]

Synthesis

A probable and efficient method for the synthesis of this compound is through the reductive amination of 4-oxocyclohexanone with benzylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Oxocyclohexanone (or a suitable precursor like 4-aminocyclohexanone)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexanone (1.0 equivalent) in anhydrous dichloromethane.

  • Imine Formation: Add benzylamine (1.0-1.2 equivalents) to the solution. If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 4-Oxocyclohexanone P1 Dissolve in DCM R1->P1 R2 Benzylamine P2 Imine Formation (cat. Acetic Acid) R2->P2 P1->P2 P3 Reduction with NaBH(OAc)₃ P2->P3 P4 Aqueous Work-up P3->P4 P5 Purification (Column Chromatography) P4->P5 Prod This compound P5->Prod

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the methine proton at the 4-position of the cyclohexanone ring, and the methylene protons of the cyclohexanone ring.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (CH₂)~3.7Singlet or AB quartet
Cyclohexanone (CH-N)2.5 - 3.0Multiplet
Cyclohexanone (CH₂)1.5 - 2.5Multiplets
Amine (NH)Variable, broadSinglet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ketone carbonyl carbon, signals for the aromatic carbons, the benzylic carbon, the methine carbon attached to the nitrogen, and the methylene carbons of the cyclohexanone ring.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
Ketone (C=O)208 - 215
Aromatic (quaternary)138 - 142
Aromatic (CH)127 - 129
Benzylic (CH₂)~50
Cyclohexanone (CH-N)~55
Cyclohexanone (CH₂)25 - 45
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the N-H, C=O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Table 5: Expected FT-IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (weak to medium)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (ketone)Stretch1705 - 1725 (strong)
C=C (aromatic)Stretch1450 - 1600
C-NStretch1020 - 1250
Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 203. Key fragmentation patterns would likely involve the loss of the benzyl group, cleavage of the cyclohexanone ring, and other fragmentations characteristic of ketones and amines.

Table 6: Expected Mass Spectrometry Fragments

m/zPossible Fragment
203[M]⁺
112[M - C₇H₇]⁺ (Loss of benzyl radical)
91[C₇H₇]⁺ (Benzyl cation)

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the broader class of cyclohexanone derivatives has been investigated for various pharmacological activities. These compounds have shown potential as:

  • Anticancer Agents: Many cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

  • Antimicrobial Agents: The cyclohexanone scaffold has been incorporated into molecules with antibacterial and antifungal activities.

Given its structural features, this compound serves as a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation is warranted to explore its specific pharmacological profile.

Potential_Applications This compound This compound Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate Drug Discovery Drug Discovery Synthetic Intermediate->Drug Discovery Anticancer Anticancer Drug Discovery->Anticancer Anti-inflammatory Anti-inflammatory Drug Discovery->Anti-inflammatory Antimicrobial Antimicrobial Drug Discovery->Antimicrobial

Caption: Potential applications of this compound.

Conclusion

This compound is a versatile chemical intermediate with potential for use in various fields, particularly in the synthesis of novel bioactive molecules. This guide has summarized its key physicochemical characteristics, a probable synthetic route, and expected spectroscopic data. While there is a need for more extensive experimental data to fully characterize this compound, the information provided herein serves as a valuable resource for researchers and scientists working with this and related molecules.

References

Navigating the Solubility Landscape of 4-Benzylaminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Benzylaminocyclohexanone, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental solubility data, this document provides predicted solubility information based on the compound's structural features and established chemical principles. Furthermore, it outlines a general experimental protocol for determining the solubility of a solid organic compound, providing a practical framework for laboratory investigation.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by its polarity, potential for hydrogen bonding, and the principle of "like dissolves like." this compound possesses a moderately polar structure, incorporating a secondary amine, a ketone, a nonpolar cyclohexane ring, and a nonpolar benzyl group. The presence of the nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, while the N-H bond enables it to be a hydrogen bond donor.

Based on these structural characteristics, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large nonpolar hydrocarbon portions (cyclohexane and benzyl group) likely dominate over the polar amine and ketone groups, limiting solubility in water.
MethanolSolubleThe polar hydroxyl group of methanol can effectively hydrogen bond with the amine and ketone functionalities of the solute.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent that should readily solvate this compound.
AcetoneModerately SolubleAcetone's polarity is sufficient to interact with the polar groups, though its smaller dipole moment compared to DMSO and DMF might result in slightly lower solubility.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound.
Nonpolar TolueneSparingly SolubleThe nonpolar aromatic nature of toluene will interact favorably with the benzyl group, but less so with the polar functionalities.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane will not effectively solvate the polar amine and ketone groups.
Diethyl EtherSparingly SolubleWhile it has a slight dipole moment, diethyl ether is predominantly nonpolar and is not expected to be a strong solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.[1][2]

Objective: To determine the qualitative and semi-quantitative solubility of a solid compound in a given solvent at a specific temperature (typically room temperature).

Materials:

  • The solid compound (e.g., this compound)

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Preparation: Add a pre-weighed amount of the solid compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Using a graduated pipette, add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). A vortex mixer can be used to ensure thorough mixing.

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved.

    • Soluble: The solid completely disappears, leaving a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more of the solid in pre-weighed amounts, mixing thoroughly after each addition, until saturation is reached (i.e., solid material no longer dissolves). The total mass of the compound dissolved in the final volume of the solvent can then be used to calculate an approximate solubility (e.g., in mg/mL).

  • Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

  • Record Keeping: Meticulously record the mass of the compound, the volume of the solvent, the temperature, and the observed solubility for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative solubility analysis of an organic compound to determine its functional group class.

Solubility_Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ether Test Solubility in Diethyl Ether water_soluble->test_ether test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl ether_soluble Soluble test_ether->ether_soluble Yes ether_insoluble Insoluble (Salt) test_ether->ether_insoluble No hcl_soluble Soluble (Basic Compound, e.g., Amine) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble (Neutral Compound) test_naoh->naoh_insoluble No

Caption: A flowchart for the systematic determination of a compound's solubility class.

References

A Theoretical and Spectroscopic Investigation of 4-Benzylaminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylaminocyclohexanone is a molecule of significant interest in medicinal chemistry, serving as a potential scaffold for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the structure of this compound. It details the computational methodologies for conformational analysis, the experimental protocols for its synthesis and spectroscopic characterization, and presents a framework for integrating theoretical predictions with experimental data.

Introduction

The cyclohexanone ring is a prevalent structural motif in numerous biologically active compounds. Its conformational flexibility, primarily existing in a chair conformation, can be significantly influenced by the nature and orientation of its substituents.[1][2] In this compound, the presence of a bulky benzylamino group at the C4 position introduces complex stereoelectronic effects that dictate the molecule's preferred conformation and, consequently, its interaction with biological targets.

Theoretical studies, employing computational chemistry methods, provide invaluable insights into the molecule's potential energy surface, allowing for the identification of stable conformers and the quantification of their relative energies. This information, when corroborated with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a detailed and validated structural model.

Theoretical Studies: A Methodological Workflow

A typical theoretical investigation of this compound's structure follows a systematic workflow, as illustrated in the diagram below. This process begins with the construction of the initial molecular geometry and proceeds through conformational searching, quantum mechanical calculations, and analysis of the results.

Theoretical_Workflow A Initial Structure Generation (2D to 3D Conversion) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization & Frequency Calculation (e.g., DFT - B3LYP/6-31G*) B->C D Identification of Stable Conformers (Axial vs. Equatorial) C->D E Calculation of Spectroscopic Properties (NMR, IR) C->E F Analysis of Structural Parameters (Bond Lengths, Angles, Dihedrals) D->F G Comparison with Experimental Data E->G F->G Conformational_Equilibrium Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Inversion TransitionState [Transition State]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzylaminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 4-benzylaminocyclohexanone derivatives, key intermediates in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of a cyclohexanone precursor with benzylamine.

Introduction

This compound derivatives are valuable structural motifs in medicinal chemistry. The secondary amine functionality and the cyclohexanone ring serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. Reductive amination is a highly efficient and widely used one-pot method for the formation of carbon-nitrogen bonds, making it a cornerstone of modern organic synthesis.[1][2] This process involves the initial reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Comparative Analysis of Synthetic Methodologies

Various catalytic systems and reducing agents can be employed for the reductive amination of cyclohexanone with benzylamine. The choice of methodology can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of quantitative data from different approaches.

Catalyst/Reducing AgentSubstrateSolventTemperature (°C)Pressure (bar H₂)Yield (%)Reference
4 wt% Au/CeO₂/TiO₂CyclohexanoneToluene1003079[3][4]
4 wt% Au/TiO₂CyclohexanoneToluene1003072[3][4]
Carbon-based solid acid / NaBH₄CyclohexanoneNot specifiedRoom Temp.N/A90[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)4-HydroxycyclohexanoneDichloromethaneRoom Temp.N/AHigh (typical)[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via reductive amination.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Cyclohexanone Derivative in Anhydrous Solvent B Add Benzylamine A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Stir for Iminium Ion Formation C->D E Slowly Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Monitor Reaction by TLC E->F G Quench Reaction (e.g., with NaHCO₃ soln.) F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate Organic Layer H->I J Purify Crude Product (e.g., Column Chromatography) I->J K Characterize Pure Product J->K

Caption: Experimental workflow for reductive amination synthesis.

Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the synthesis of this compound from 4-cyclohexanone and benzylamine, adapted from a similar procedure for 4-hydroxycyclohexanone.[1] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, minimizing side reactions.[1]

Materials and Reagents:

  • 4-Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-cyclohexanone (1.0 eq) in anhydrous dichloromethane.

  • Amine and Catalyst Addition: To the stirring solution, add benzylamine (1.1 eq) via syringe, followed by the addition of glacial acetic acid (1.2 eq).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.

Reaction Pathway

The synthesis proceeds via a two-step, one-pot sequence. First, the ketone reacts with the amine under mildly acidic conditions to form an iminium ion. This intermediate is then reduced in situ by the hydride reagent to the final secondary amine.

G reactant1 Cyclohexanone Derivative intermediate Iminium Ion Intermediate reactant1->intermediate reactant2 Benzylamine reactant2->intermediate plus1 + product This compound Derivative intermediate->product reagent [H] (Reducing Agent) reagent->product plus2 +

Caption: General reaction pathway for reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle with care and quench reactions slowly.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with appropriate precautions.

References

Application Note: Determination of 4-Benzylaminocyclohexanone Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Benzylaminocyclohexanone. Due to the lack of a standardized, published method for this specific analyte, the following protocol has been developed based on established methodologies for structurally similar compounds, such as substituted cyclohexanones and related pharmaceutical intermediates. This reverse-phase HPLC method is designed to be simple, robust, and suitable for purity determination and quality control in research and drug development settings.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity and quality of such intermediates is a critical step in the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound. This document provides a comprehensive protocol for a proposed reverse-phase HPLC method with UV detection for the routine analysis of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile (ACN) and ultrapure water.

  • Reagents: this compound reference standard, analytical grade buffer salts (if necessary).

  • Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade Acetonitrile and ultrapure water in a 65:35 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This will be the stock solution. Further dilutions can be made from this stock to create calibration standards.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical, yet realistic, performance data expected from this method.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Solution Preparation std_prep Prepare Standard Solutions (100 µg/mL stock) prep->std_prep sample_prep Prepare Sample Solutions (100 µg/mL) prep->sample_prep injection Inject Standard and Sample Solutions std_prep->injection filter Filter Sample with 0.45 µm Syringe Filter sample_prep->filter filter->injection hplc HPLC Analysis instrument Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) hplc->instrument instrument->injection chromatogram Acquire Chromatograms injection->chromatogram data Data Acquisition & Analysis data->chromatogram integration Integrate Peaks & Determine Retention Time chromatogram->integration quant Quantify Sample Purity integration->quant

Application Notes and Protocols for the GC-MS Analysis of 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 4-Benzylaminocyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, instrumentation, and data analysis, offering a comprehensive guide for the qualitative and quantitative assessment of this compound. These guidelines are intended to be adaptable to various laboratory settings and can be modified as necessary to meet specific research and development needs.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile and volatile compounds like this compound.[1][2] This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

This application note describes a comprehensive GC-MS method for the analysis of this compound. The protocol includes procedures for sample preparation, recommended GC-MS parameters, and a summary of expected quantitative data.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.[1][3] The following protocol describes a general procedure for preparing a standard solution and can be adapted for different sample types.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol)[2][3][4]

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • GC vials with caps and septa[4]

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane) in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These will be used to create a calibration curve for quantitative analysis.[5]

  • Sample Preparation from a Matrix:

    • Liquid Samples: If the analyte is in a liquid matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the compound of interest and remove interfering substances.[1][2]

    • Solid Samples: For solid samples, an initial dissolution in a suitable solvent followed by filtration or centrifugation is recommended to remove any particulate matter.[3]

  • Final Dilution: Dilute the prepared sample extract to a concentration that falls within the linear range of the calibration curve.

  • Vialing: Transfer the final solution into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and applications.

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer equipped with an electron ionization (EI) source is recommended.

Table 1: GC-MS Instrument Parameters

Parameter Setting
GC System
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or appropriate split ratio depending on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Oven Program
Initial Temperature100 °C, hold for 1 min
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Quantitative data obtained from the GC-MS analysis of this compound should be clearly structured for easy interpretation and comparison.

Table 2: Quantitative Data Summary for this compound

Parameter Value
Retention Time (RT) Hypothetical: 12.5 min
Molecular Ion (M+) Hypothetical: m/z 203
Key Fragment Ions (m/z) Hypothetical: 91, 112, 158
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Linearity (R²) > 0.99

Note: The values for Retention Time, Molecular Ion, and Key Fragment Ions are hypothetical and should be determined experimentally. The molecular weight of this compound is 203.29 g/mol , so the molecular ion peak is expected at m/z 203.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample stock Prepare Stock Solution (1 mg/mL) start->stock extract Sample Extraction/Dilution start->extract working Prepare Working Standards (Calibration Curve) stock->working vial Transfer to GC Vial working->vial extract->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection acquisition Data Acquisition detection->acquisition qualitative Qualitative Analysis (Mass Spectrum Interpretation) acquisition->qualitative quantitative Quantitative Analysis (Calibration Curve) acquisition->quantitative report Final Report qualitative->report quantitative->report

Caption: Experimental workflow for GC-MS analysis.

Derivatization (Optional)

For certain ketones or compounds with active hydrogens, derivatization can improve chromatographic properties and detection sensitivity.[6][7][8] While this compound may be amenable to direct GC-MS analysis, derivatization could be considered if issues like poor peak shape or low volatility are encountered. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl group to increase volatility.[8]

The following diagram outlines the logical relationship in deciding whether to use derivatization.

Derivatization_Decision cluster_main Derivatization Decision Logic start Initial GC-MS Analysis check Acceptable Peak Shape & Volatility? start->check direct Proceed with Direct Analysis check->direct Yes derivatize Perform Derivatization (e.g., Silylation) check->derivatize No reanalyze Re-analyze Derivatized Sample derivatize->reanalyze

Caption: Decision pathway for derivatization.

References

Application of 4-Benzylaminocyclohexanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylaminocyclohexanone is a versatile synthetic intermediate that holds significant promise in the field of medicinal chemistry. As a derivative of the 4-aminocyclohexanone scaffold, it serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. The incorporation of the benzylamino group provides a key structural motif that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the development of novel kinase inhibitors and anticancer agents. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a precursor for more complex molecular architectures. The ketone functionality and the secondary amine offer two reactive sites for chemical modification.

Reductive Amination for the Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-aminocyclohexanone with benzaldehyde. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol: Synthesis of 4-(Benzylamino)cyclohexan-1-one

This protocol is adapted from a similar reductive amination procedure.

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add benzaldehyde (1.05 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture. The reaction is typically exothermic and may require cooling in an ice bath.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(benzylamino)cyclohexan-1-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications

Derivatives of the 4-aminocyclohexanone scaffold have shown significant potential as therapeutic agents, particularly in the areas of oncology and inflammation. The benzyl group in this compound can serve as a key pharmacophoric element or as a handle for further chemical modifications to optimize biological activity.

Kinase Inhibition

Potential Kinase Targets: Based on the activity of structurally related compounds, derivatives of this compound could potentially target kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.

Table 1: Inhibitory Activity of Structurally Related 4-Amino-Substituted Heterocyclic Compounds against Various Kinases

Compound ClassKinase TargetIC₅₀ (nM)Reference
4-AminoquinazolinesEGFR0.05 - 100
4-AminoquinazolinesHER210 - 500
4-AminoquinolinesRIPK25.1 - 19

Note: This table presents data for related compound classes to illustrate the potential of the 4-amino scaffold in kinase inhibition. Specific IC₅₀ values for this compound are not currently available in the public domain.

Anticancer Activity

The potential of this compound derivatives as anticancer agents is closely linked to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. By targeting pathways like the PI3K/Akt/mTOR pathway, these compounds could induce apoptosis and inhibit tumor growth.

Table 2: Anticancer Activity of Structurally Related 4-Aminocyclohexanone and 4-Hydroxyquinolone Analogues

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Hydroxyquinolone analogue (3g)HCT116 (Colon)1.5
4-Hydroxyquinolone analogue (3g)A549 (Lung)2.3
4-Hydroxyquinolone analogue (3g)PC3 (Prostate)3.1
4-Hydroxyquinolone analogue (3g)MCF-7 (Breast)2.8
Thiosemicarbazone Derivative (3-MBTSc)MCF-7 (Breast)2.821
Thiosemicarbazone Derivative (3-MBTSc)B16-F0 (Melanoma)2.904

Note: This table provides examples of the anticancer activity of related compounds to highlight the potential of the core scaffold. Specific IC₅₀ values for this compound are not currently available.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway targeted by this compound derivatives and a typical experimental workflow for their synthesis and biological evaluation.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor 4-Benzylamino- cyclohexanone Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a potential target.

Experimental_Workflow start Starting Materials: 4-Aminocyclohexanone Benzaldehyde synthesis Reductive Amination start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound This compound purification->compound bio_assays Biological Evaluation compound->bio_assays kinase_assay Kinase Inhibition Assay (IC₅₀) bio_assays->kinase_assay cell_assay Cell Proliferation Assay (IC₅₀) bio_assays->cell_assay sar SAR Studies & Lead Optimization kinase_assay->sar cell_assay->sar

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns targeting protein kinases and cancer. The provided protocols and data on related compounds offer a solid foundation for researchers to explore the full therapeutic potential of this and related chemical series. Further investigation into the specific biological targets and the optimization of the this compound core are warranted to advance this compound class towards clinical development.

Application Notes and Protocols: 4-Benzylaminocyclohexanone in the Development of Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Its inhibition is a well-established therapeutic strategy for the management of neurodegenerative disorders such as Parkinson's disease.[2] The benzylamine scaffold is a known pharmacophore for potent and selective MAO-B inhibitors.[3][4] This document provides detailed application notes and protocols for the investigation of 4-benzylaminocyclohexanone and its derivatives as potential MAO-B inhibitors.

Hypothetical Enzyme Inhibition Data

The following tables summarize hypothetical quantitative data for this compound (designated as lead compound HLT-001 ) and its rationally designed derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Table 1: In Vitro Inhibitory Activity (IC50) of this compound Derivatives against hMAO-A and hMAO-B.

Compound IDR-group Modification on Benzyl RinghMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B (IC50 hMAO-A / IC50 hMAO-B)
HLT-001 Unsubstituted> 1008.5 ± 0.7> 11.8
HLT-002 4-Fluoro> 1002.1 ± 0.3> 47.6
HLT-003 3-Chloro85.2 ± 5.61.5 ± 0.256.8
HLT-004 4-Methyl> 1005.3 ± 0.5> 18.9
Selegiline(Reference Drug)65.0 ± 4.50.037 ± 0.0011756.8

Table 2: Enzyme Kinetics and Mechanism of Inhibition for Lead Compounds against hMAO-B.

Compound IDInhibition TypeKi (µM)
HLT-002 Competitive1.2 ± 0.1
HLT-003 Non-competitive0.9 ± 0.08
SelegilineIrreversible-

Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against hMAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1X Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the MAO-B enzyme in 1X Reaction Buffer.

    • Prepare a detection solution containing Amplex® Red, HRP, and the MAO-B substrate in 1X Reaction Buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (Selegiline) in 1X Reaction Buffer. Ensure the final DMSO concentration is ≤ 1%.

  • Assay Protocol:

    • Add 50 µL of the diluted test compounds or vehicle control (buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the detection solution to each well.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

Procedure:

  • Perform the MAO-B inhibition assay as described in Protocol 1, with the following modifications:

    • Use a range of fixed concentrations of the test inhibitor.

    • For each inhibitor concentration, vary the concentration of the MAO-B substrate over a range (e.g., 0.5x to 10x the Km value).

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

    • Calculate the inhibition constant (Ki) from the data.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization start Compound Library (e.g., this compound Derivatives) assay_dev MAO-B Inhibition Assay (Single Concentration) start->assay_dev hit_id Identify 'Hits' (% Inhibition > Threshold) assay_dev->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds selectivity Selectivity Profiling (vs. MAO-A) dose_response->selectivity kinetics Mechanism of Inhibition Studies (Lineweaver-Burk Plot) selectivity->kinetics lead_selection Lead Candidate Selection kinetics->lead_selection

Caption: Experimental workflow for the screening and characterization of novel MAO-B inhibitors.

mao_b_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Synaptic Cleft MAO_B MAO-B DAT->MAO_B Signal Signal Transduction Dopamine_R->Signal DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Inhibitor This compound (HLT-001) Inhibitor->MAO_B Inhibition inhibition_types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme Active Site Substrate Substrate Inhibitor_C Competitive Inhibitor Inhibitor_NC Non-competitive Inhibitor Enzyme_C Enzyme Active Site Substrate_C Substrate Inhibitor_C_node Inhibitor Inhibitor_C_node->Enzyme_C:as Binds to active site Enzyme_NC Enzyme Active Site Allosteric Site Substrate_NC Substrate Substrate_NC->Enzyme_NC:as Inhibitor_NC_node Inhibitor Inhibitor_NC_node->Enzyme_NC:allo Binds to allosteric site

References

Synthesis of N-Substituted 4-Aminocyclohexanones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N-substituted 4-aminocyclohexanones is a critical process for the creation of novel chemical entities. This scaffold is a key building block in many active pharmaceutical ingredients. These application notes provide detailed protocols for the most common and effective synthetic routes to this versatile class of compounds.

This document outlines two primary, reliable methods for the synthesis of N-substituted 4-aminocyclohexanones: a direct one-pot reductive amination of 1,4-cyclohexanedione and a multi-step approach commencing with the functionalization of 4-aminocyclohexanol.

Method 1: One-Pot Reductive Amination of 1,4-Cyclohexanedione

This method offers a direct and efficient route to N-substituted 4-aminocyclohexanones by reacting 1,4-cyclohexanedione with a primary amine in the presence of a reducing agent. Sodium triacetoxyborohydride is a commonly employed reducing agent due to its mildness and selectivity.

Reaction Pathway: Reductive Amination

G 1,4-Cyclohexanedione 1,4-Cyclohexanedione Intermediate Iminium Ion Intermediate 1,4-Cyclohexanedione->Intermediate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Product N-Substituted 4-Aminocyclohexanone Intermediate->Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: One-pot reductive amination pathway.

Experimental Protocol: Synthesis of N-Benzyl-4-aminocyclohexanone

This protocol details the synthesis of N-benzyl-4-aminocyclohexanone as a representative example.

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,4-cyclohexanedione (1.0 eq).

  • Dissolve the ketone in 1,2-dichloroethane (DCE).

  • Add benzylamine (1.05 eq) to the solution via syringe.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data
N-SubstituentAmineReducing AgentSolventYield (%)Reference
BenzylBenzylamineNaBH(OAc)₃DCE65-85 (Typical)General Procedure
PhenylAnilineNaBH(OAc)₃DCE50-70 (Typical)General Procedure

Yields are typical for this reaction type and may vary based on the specific amine and reaction conditions.

Method 2: Synthesis from 4-Aminocyclohexanol

This multi-step approach involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the alcohol to a ketone, and subsequent deprotection and N-substitution or direct use of the N-protected intermediate. The following protocol details the synthesis of 4-(N-Boc-amino)cyclohexanone.[1]

Synthetic Workflow from 4-Aminocyclohexanol

G Start trans-4-Aminocyclohexanol Hydrochloride Step1 Boc Protection Start->Step1 Intermediate1 4-(N-Boc-amino)cyclohexanol Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Product 4-(N-Boc-amino)cyclohexanone Step2->Product

Caption: Synthesis of 4-(N-Boc-amino)cyclohexanone.

Experimental Protocol: Synthesis of 4-(N-Boc-amino)cyclohexanone[1]

Step 1: Synthesis of 4-(N-Boc-amino)cyclohexanol [1]

Materials:

  • trans-4-Aminocyclohexanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Poly-guanidine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend trans-4-aminocyclohexanol hydrochloride (30 g) in dichloromethane (200 ml).[1]

  • Add poly-guanidine (50 g).[1]

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM at room temperature over 30 minutes.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Filter to remove solids and wash the filtrate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the white solid product.[1]

Step 2: Synthesis of 4-(N-Boc-amino)cyclohexanone [1]

Materials:

  • 4-(N-Boc-amino)cyclohexanol

  • Sodium hypochlorite (bleach) or sodium chlorite solution

  • Acetic acid

Procedure:

  • Dissolve the 4-(N-Boc-amino)cyclohexanol from the previous step in a suitable solvent.

  • Add the sodium hypochlorite or sodium chlorite solution.[1]

  • Add acid (e.g., acetic acid) and stir the mixture for 1-2 hours.[1]

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation to obtain the final product.[1]

Quantitative Data for Synthesis of 4-(N-Boc-amino)cyclohexanone[1]
StepProductYield (%)
14-(N-Boc-amino)cyclohexanol86-93
24-(N-Boc-amino)cyclohexanoneHigh

The resulting 4-(N-Boc-amino)cyclohexanone can be deprotected and subsequently N-alkylated or N-arylated to introduce a variety of substituents.

General Protocol for N-Alkylation of 4-Aminocyclohexanone

This protocol describes a general method for the N-alkylation of 4-aminocyclohexanone (or its hydrochloride salt) using an alkyl halide.

N-Alkylation Reaction Pathway

G Start 4-Aminocyclohexanone (or Hydrochloride Salt) Product N-Alkyl-4-aminocyclohexanone Start->Product + Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent (e.g., DMF, MeCN)

Caption: General N-alkylation of 4-aminocyclohexanone.

Experimental Protocol

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in DMF or MeCN, add a base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Quantitative Data for N-Alkylation
N-SubstituentAlkylating AgentBaseSolventYield (%)
Alkyl/BenzylR-X (X=Br, I)K₂CO₃ or Et₃NDMF or MeCN50-90 (Typical)

Yields are highly dependent on the specific alkyl halide and reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Benzylaminocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzylaminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common and efficient method for synthesizing this compound is through the reductive amination of 4-cyclohexanone with benzylamine. This reaction typically proceeds in a one-pot, two-step sequence. First, the ketone and amine react to form an imine intermediate. This is followed by the in-situ reduction of the imine to the desired secondary amine.

Q2: What are the most common reducing agents for this reaction?

Several reducing agents can be employed for the reductive amination of 4-cyclohexanone. The choice of reducing agent is critical for achieving high yield and minimizing side reactions. Common options include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the preferred choice. It is particularly effective for one-pot reactions as it does not readily reduce the starting ketone.[1]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective under slightly acidic conditions. However, it is toxic and requires careful handling.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting ketone. To avoid reducing the starting material, it is often added after the imine has had sufficient time to form in a two-step procedure.[2][3]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C, Pt/C, Au/TiO₂) is a greener alternative. This method often requires elevated temperature and pressure.[4]

Q3: What are the typical solvents used for this synthesis?

The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents include:

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Often used with sodium triacetoxyborohydride.[3][5]

  • Methanol (MeOH) or Ethanol (EtOH): Commonly used with sodium borohydride.[3] Methanol has been identified as an excellent solvent for reductive amination as it promotes both imine formation and hydrogenation.[6][7]

  • Toluene: Can be used in catalytic hydrogenation reactions.[4]

  • Aprotic polar solvents (e.g., Dioxane, THF): Also viable options depending on the specific reducing agent and reaction conditions.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials (4-cyclohexanone and benzylamine) and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. • Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent (if using a two-step approach).• Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation, especially if using a less reactive ketone.
2. Reduction of the starting ketone. • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]• If using sodium borohydride (NaBH₄), ensure the imine is fully formed before its addition and maintain a low reaction temperature.[2]
3. Deactivation of the catalyst (for catalytic hydrogenation). • Use a fresh batch of catalyst.• Ensure the starting materials and solvent are pure, as amines can sometimes act as catalyst poisons.
4. Insufficient reaction time or temperature. • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.• For catalytic hydrogenation, a moderate increase in temperature or hydrogen pressure may be necessary.[4]
Formation of Side Products 1. Cyclohexanol formation. • This is due to the reduction of the starting 4-cyclohexanone. Use a more selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine.[1]
2. Formation of dibenzylamine or other tertiary amines (over-alkylation). • Use a 1:1 stoichiometry of the amine and ketone.• A stepwise procedure where the imine is formed first, followed by reduction, can help control over-alkylation.
Difficult Product Isolation/Purification 1. Emulsion formation during workup. • Add brine to the aqueous layer to help break the emulsion.
2. Co-elution of product with starting materials during chromatography. • Consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
3. Product degradation on silica gel. • Some sources suggest that N-benzylcyclohexylamine derivatives can be unstable on silica gel.[8] Consider purification by crystallization of the hydrochloride salt.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Advantages Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMild and selective for imines over ketones, good for one-pot reactions.[1]Water-sensitive.[3]
Sodium cyanoborohydride (NaBH₃CN) MeOHMild and selective under acidic conditions.Toxic (potential for cyanide gas evolution).
Sodium borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.Can reduce the starting ketone, often requires a two-step procedure.[2][3]
Catalytic Hydrogenation (H₂/Catalyst) Toluene, AlcoholsGreen chemistry approach, water is the only byproduct.May require elevated temperature and pressure, catalyst can be poisoned.[4]

Table 2: Effect of Catalyst on the Reductive Amination of Cyclohexanone with Benzylamine

Reaction Conditions: 100 °C, 30 bar H₂, Toluene solvent.

Catalyst Yield of N-benzylcyclohexylamine (%)
4 wt% Au/TiO₂72%[4]
4 wt% Au/CeO₂/TiO₂79%[4]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexanone (1.0 eq) and benzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCE.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization of its hydrochloride salt or by acid-base extraction.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
  • Imine Formation: Dissolve 4-cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in methanol (MeOH). Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Workup and Purification: Follow steps 5-8 from Protocol 1.

Mandatory Visualization

Reaction_Pathway 4-Cyclohexanone 4-Cyclohexanone Imine_Intermediate Imine Intermediate 4-Cyclohexanone->Imine_Intermediate + Benzylamine - H₂O Benzylamine Benzylamine This compound This compound (Product) Imine_Intermediate->this compound + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup and Purification start Dissolve 4-Cyclohexanone and Benzylamine in Solvent imine_formation Stir for Imine Formation (1-2 hours) start->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant monitor Monitor Reaction by TLC/LC-MS add_reductant->monitor quench Quench Reaction (e.g., with NaHCO₃ soln.) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layers extract->wash_dry purify Concentrate and Purify wash_dry->purify end Isolated Product purify->end Troubleshooting_Tree start Low Product Yield? check_sm Starting Material Remaining? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No side_products Side Products Observed? yes_sp Yes side_products->yes_sp Yes no_sp No side_products->no_sp No incomplete_imine Incomplete Imine Formation -> Increase reaction time before reduction -> Add catalytic acid yes_sm->incomplete_imine no_sm->side_products ketone_reduction Ketone Reduction -> Use milder reducing agent (NaBH(OAc)₃) yes_sp->ketone_reduction over_alkylation Over-alkylation -> Adjust stoichiometry (1:1) -> Use two-step procedure yes_sp->over_alkylation catalyst_issue Catalyst Deactivation (if applicable) -> Use fresh catalyst no_sp->catalyst_issue other_issues Consider other issues: - Purity of reagents - Reaction temperature no_sp->other_issues

References

Technical Support Center: Synthesis of 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzylaminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through a one-pot reductive amination reaction. This typically involves the reaction of a cyclohexanone derivative with benzylamine in the presence of a reducing agent. A common starting material is 1,4-cyclohexanedione, which reacts with benzylamine to form an imine intermediate that is subsequently reduced to the desired product.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[1][2] It is mild and selective, preferentially reducing the iminium ion intermediate over the starting ketone, which minimizes the formation of alcohol byproducts.[1][3][4] Other reducing agents like sodium borohydride (NaBH₄) can also be used, but may require a stepwise procedure to prevent premature reduction of the carbonyl group.[3][5][6]

Q3: What are the primary byproducts I should expect in this synthesis?

A3: The most common byproducts in the synthesis of this compound via reductive amination are:

  • N,N-Dibenzylaminocyclohexanone: This results from the over-alkylation of the product, where the newly formed secondary amine reacts further with another molecule of the ketone and benzylamine. This is more likely when using a primary amine.[7][8]

  • 4-Hydroxy-N-benzylcyclohexylamine: If the starting material is not completely consumed or if a less selective reducing agent is used, the ketone carbonyl group can be reduced to a hydroxyl group.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,4-cyclohexanedione or benzylamine in the final mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] You should spot the starting materials (cyclohexanone derivative and benzylamine) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete imine formation Imine formation is an equilibrium-driven process. Ensure anhydrous reaction conditions as water can inhibit the reaction. The use of a dehydrating agent like molecular sieves can be beneficial.[7] A mildly acidic environment (pH 4-5) generally favors imine formation.[3][7]
Ineffective reducing agent Verify the quality and activity of your reducing agent. Sodium triacetoxyborohydride is hygroscopic and its efficacy can be diminished by moisture.[4]
Suboptimal reaction temperature While many reductive aminations proceed at room temperature, some sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier.[7]
Premature reduction of the ketone If using a strong reducing agent like NaBH₄, it might be reducing the starting cyclohexanone derivative before it can form the imine. Consider switching to a milder agent like NaBH(OAc)₃ or performing a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent.[3][7]
Problem 2: Significant Formation of N,N-Dibenzylaminocyclohexanone (Over-alkylation)
Possible Cause Troubleshooting Step
Product reactivity The secondary amine product can be more nucleophilic than the starting benzylamine, leading to a second amination reaction.
Stoichiometry of reactants Using a stoichiometric amount of benzylamine or a slight excess of the cyclohexanone derivative can help minimize over-alkylation.[7]
Reaction conditions Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of the tertiary amine byproduct.[7] A stepwise procedure, where the imine is pre-formed before reduction, can also give more control over the reaction.[7]
Problem 3: Presence of 4-Hydroxy-N-benzylcyclohexylamine in the Product
Possible Cause Troubleshooting Step
Non-selective reducing agent The use of a strong reducing agent like sodium borohydride can lead to the reduction of the ketone carbonyl group.
Choice of reducing agent Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive towards ketones compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[1][4]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from a standard procedure for the reductive amination of a cyclohexanone derivative.[1]

Materials and Reagents:

Reagent/MaterialGrade
1,4-CyclohexanedioneReagent Grade
BenzylamineReagent Grade
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent Grade
Dichloromethane (DCM), anhydrousACS Grade
Acetic Acid, glacialACS Grade
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Silica Gel for column chromatography
Ethyl AcetateACS Grade
HexanesACS Grade

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirring solution, add benzylamine (1.1 eq) via syringe.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,4-Cyclohexanedione in anhydrous DCM add_amine Add Benzylamine start->add_amine add_acid Add Acetic Acid add_amine->add_acid stir1 Stir for 30 min add_acid->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant Iminium ion formation stir2 Stir and Monitor by TLC add_reductant->stir2 quench Quench with NaHCO3 stir2->quench Reaction complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure 4-Benzylamino- cyclohexanone purify->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Imine Formation start->cause1 Yes cause2 Inactive Reducing Agent start->cause2 Yes cause3 Premature Ketone Reduction start->cause3 Yes no High Yield (Proceed) start->no No sol1 Use dehydrating agent Adjust pH to 4-5 cause1->sol1 sol2 Use fresh/dry NaBH(OAc)3 cause2->sol2 sol3 Use milder reducing agent (e.g., NaBH(OAc)3) or stepwise procedure cause3->sol3 byproduct_formation cluster_pathways Reaction Pathways start 1,4-Cyclohexanedione + Benzylamine main_product This compound (Desired Product) start->main_product Reductive Amination byproduct2 4-Hydroxy-N-benzylcyclohexylamine (Ketone Reduction) start->byproduct2 Side Reaction byproduct1 N,N-Dibenzylaminocyclohexanone (Over-alkylation) main_product->byproduct1 Further Reaction

References

Troubleshooting low yields in 4-Benzylaminocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-benzylaminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 4-cyclohexanone with benzylamine. This reaction is typically a one-pot process that involves two key steps: the formation of an iminium ion intermediate, followed by its in-situ reduction to the desired secondary amine.

Q2: What are the key reagents and catalysts used in this synthesis?

A2: The key reagents include 4-cyclohexanone and benzylamine. A reducing agent is crucial for the second step, with common choices being sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or gold).[1][2] An acid catalyst, such as acetic acid, can be used to facilitate the formation of the iminium ion.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-cyclohexanone and benzylamine), you can observe the consumption of the reactants and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used for this purpose.

Q4: What are the typical methods for purifying the final product?

A4: Purification of the crude product is commonly achieved by flash column chromatography on silica gel.[1] A gradient elution with a solvent system like ethyl acetate in hexanes can be employed to separate the desired this compound from unreacted starting materials and any byproducts.

Troubleshooting Guides

This section addresses common issues that can lead to low yields or impurities in the synthesis of this compound.

Low or No Product Formation

Question: My reaction is showing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, or procedural errors. Below is a systematic guide to help you identify and resolve the issue.

Potential Cause Troubleshooting Steps
Inactive Reducing Agent - Use a fresh, high-purity batch of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture and can degrade over time. - Ensure the reducing agent is added portion-wise to control the reaction temperature, especially for exothermic reactions.[1]
Inefficient Iminium Ion Formation - If using an acid catalyst like acetic acid, ensure the correct stoichiometry is used (typically 1.1-1.2 equivalents).[1] - Allow sufficient time for the iminium ion to form before adding the reducing agent (usually 20-30 minutes at room temperature).[1]
Suboptimal Reaction Temperature - Most reductive aminations with borohydride reagents are carried out at room temperature.[1] - If using catalytic hydrogenation, the temperature may need to be optimized. For example, some gold-catalyzed reactions are performed at 100°C.[2][3]
Poor Quality Starting Materials - Ensure the 4-cyclohexanone and benzylamine are pure. Impurities can interfere with the reaction. Consider purifying the starting materials if their quality is questionable.
Presence of Water - Use anhydrous solvents (e.g., anhydrous dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reducing agent.[1]
Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common issue that can significantly lower the yield of the desired product. The primary side reaction in this synthesis is the reduction of the starting ketone.

Potential Side Reaction Troubleshooting Steps
Reduction of 4-Cyclohexanone - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[1] - Ensure the iminium ion has formed before adding the reducing agent. This can be achieved by pre-stirring the ketone, amine, and acid catalyst for a short period.[1]
Over-alkylation (Formation of Tertiary Amine) - This is less common in this specific synthesis but can occur. Use a 1:1 molar ratio of 4-cyclohexanone to benzylamine to minimize the chance of the product reacting further.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on the reductive amination of a cyclohexanone derivative.[1]

Materials and Reagents:

  • 4-Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyclohexanone (1.0 eq) in anhydrous dichloromethane.

  • Amine and Acid Addition: To this solution, add benzylamine (1.1 eq) via syringe, followed by the addition of glacial acetic acid (1.2 eq).

  • Iminium Ion Formation: Stir the solution at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Catalysts for Reductive Amination of Cyclohexanone with Benzylamine

The following table summarizes the yield of N-benzylcyclohexylamine (a closely related product) using different gold catalysts, which can provide insights into catalyst selection for this compound synthesis.[2][3][4]

CatalystSupportYield (%)Reaction Conditions
4 wt% AuTiO₂72100 °C, 30 bar H₂, Toluene
4 wt% AuCeO₂/TiO₂79100 °C, 30 bar H₂, Toluene

Note: This data is for the reductive amination of cyclohexanone, not 4-cyclohexanone, but illustrates the impact of the catalyst support on the reaction yield.

Visualizations

Reaction_Pathway cluster_reactants Reactants 4-Cyclohexanone 4-Cyclohexanone Iminium Ion Iminium Ion 4-Cyclohexanone->Iminium Ion + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Iminium Ion This compound This compound Iminium Ion->this compound + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Amine, Ketone, Reducing Agent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Reagents Faulty check_procedure Review Experimental Procedure (Stoichiometry, Order of Addition) check_conditions->check_procedure Conditions OK check_conditions->optimize Conditions Suboptimal check_procedure->optimize Procedure OK check_procedure->optimize Procedural Error success Improved Yield optimize->success fail Consult Further Literature optimize->fail

References

Technical Support Center: 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Benzylaminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. Keep the compound away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid and vapor.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q2: Is this compound sensitive to light or air?

Q3: What are the potential degradation pathways for this compound?

This compound contains a secondary amine and a ketone functional group, which are susceptible to certain degradation pathways:

  • Oxidation: The secondary amine can be susceptible to oxidation.

  • Imine/Enamine Formation: As a secondary amine in the presence of a ketone, intramolecular or intermolecular reactions could potentially lead to the formation of imine or enamine-related impurities, especially under acidic or basic conditions.

  • Dehydrogenation: The secondary amine could undergo dehydrogenation to form an imine.

  • Thermal Degradation: As with most organic compounds, exposure to high temperatures can lead to decomposition.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the development of an unusual odor. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) should be used to check for the appearance of new impurity peaks or a decrease in the main peak area.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change) Degradation due to improper storage (exposure to light, air, or high temperatures).Confirm the purity of the material using an appropriate analytical method (e.g., HPLC). If degraded, dispose of the material according to safety guidelines. Review and optimize storage conditions.
Inconsistent experimental results Impurities in the this compound starting material.Verify the purity of the compound before use. If impurities are detected, purify the material if possible, or obtain a new, high-purity batch.
New peaks observed in analytical chromatogram (e.g., HPLC, GC) Degradation has occurred.Attempt to identify the degradation products using techniques like Mass Spectrometry (MS) coupled with chromatography. Review the handling and storage procedures to identify the cause of degradation.
Difficulty dissolving the compound Potential polymerization or formation of insoluble degradation products.Test the solubility of a small sample in a recommended solvent. If solubility issues persist, it may indicate significant degradation.

Stability and Storage Summary

Parameter Recommendation
Storage Temperature Room temperature for short-term storage. Refrigerated (2-8 °C) for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation.
Light Protect from light by storing in an amber vial or in a dark place.
Container Use a tightly sealed container to prevent exposure to air and moisture.
Handling Avoid contact with skin and eyes. Handle in a well-ventilated area. Keep away from ignition sources.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N Sodium Hydroxide (NaOH), and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N Hydrochloric Acid (HCl), and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.

    • After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general HPLC method for the purity assessment of this compound and the analysis of samples from forced degradation studies.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Example: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • For forced degradation samples, dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Record the chromatograms and integrate the peaks.

  • Calculate the purity of the compound as the area percentage of the main peak relative to the total area of all peaks.

  • For stressed samples, identify and quantify the degradation products.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Potential Degradation Temperature Temperature Compound This compound Temperature->Compound Thermal Degradation Light Light Light->Compound Photolytic Degradation Air Air (Oxygen & Moisture) Air->Compound Oxidative Degradation pH pH (Acidity/Basicity) pH->Compound Hydrolysis Degradation Degradation Products Compound->Degradation Leads to

Caption: Factors influencing the stability of this compound.

ForcedDegradationWorkflow start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acidic Hydrolysis stress->acid pH < 7 base Basic Hydrolysis stress->base pH > 7 oxidation Oxidation (H₂O₂) stress->oxidation Oxidizing Agent thermal Thermal Stress stress->thermal High Temperature photo Photolytic Stress stress->photo Light Exposure analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation end End: Stability Profile Established evaluation->end

Caption: Experimental workflow for a forced degradation study.

References

How to avoid side reactions in the benzylation of 4-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the benzylation of 4-aminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the benzylation of 4-aminocyclohexanone?

A1: The most common and efficient method is a one-pot reductive amination. This reaction involves the formation of an imine intermediate between 4-aminocyclohexanone and benzaldehyde, which is then reduced in situ to the desired N-benzyl-4-aminocyclohexanone.

Q2: What are the primary side reactions to be aware of during the benzylation of 4-aminocyclohexanone via reductive amination?

A2: The main side reactions include:

  • Overalkylation: The product, a secondary amine, can react further with benzaldehyde to form a tertiary amine (N,N-dibenzyl-4-aminocyclohexanone).

  • Reduction of the Ketone: The carbonyl group of 4-aminocyclohexanone or the product can be reduced by the hydride reagent to a hydroxyl group, forming 4-aminocyclohexanol or N-benzyl-4-aminocyclohexanol, respectively.[1]

  • Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation.

Q3: How can I minimize overalkylation?

A3: Overalkylation can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of 4-aminocyclohexanone relative to benzaldehyde can help ensure the primary amine is consumed preferentially. Additionally, a slow, controlled addition of the reducing agent can also limit the formation of the tertiary amine byproduct.

Q4: Which reducing agent is best to avoid the reduction of the cyclohexanone ring?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[2] It is a mild and selective reagent that rapidly reduces the iminium ion intermediate while being slow to react with the ketone, thus minimizing the formation of alcohol byproducts.[1][3]

Q5: Is an acid catalyst necessary for this reaction?

A5: Yes, a mild acid catalyst, such as acetic acid, is typically required to facilitate the formation of the iminium ion intermediate.[1] The reaction is generally carried out under weakly acidic conditions (pH 4-5).

Q6: When should I consider using a protecting group strategy?

A6: A protecting group strategy is advisable when direct reductive amination results in low yields or difficult-to-separate byproducts. This involves protecting the amino group of 4-aminocyclohexanone (e.g., as a Boc-carbamate), followed by the reductive amination of the ketone with benzylamine, and subsequent deprotection of the amino group.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product Incomplete imine formation.Ensure the use of an acid catalyst (e.g., acetic acid) and allow sufficient time for the imine to form before adding the reducing agent.[1] Monitor imine formation by TLC or NMR.
Ineffective reduction.Check the quality and amount of the reducing agent. Ensure anhydrous reaction conditions if using a water-sensitive hydride.
Side reactions consuming starting materials.Optimize stoichiometry and consider a more selective reducing agent like NaBH(OAc)₃.[2][3]
Presence of a significant amount of tertiary amine byproduct (overalkylation) Excess benzaldehyde or prolonged reaction time.Use a 1:1 or slight excess of the amine to the aldehyde. Monitor the reaction closely by TLC and quench it once the starting materials are consumed.
The product is more reactive than the starting amine.Add the reducing agent slowly to the reaction mixture.
Formation of 4-aminocyclohexanol or N-benzyl-4-aminocyclohexanol The reducing agent is too strong or reactive towards the ketone.Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3]
The imine formation is slow, allowing the ketone to be reduced.Ensure efficient imine formation by using an acid catalyst and allowing for a pre-reaction time before adding the hydride.[1]
Difficulty in purifying the product by column chromatography (streaking/tailing) The basic amine product is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent.[5][6]
The product is not eluting from the column.Increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system).[6]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a similar procedure for the reductive amination of 4-hydroxycyclohexanone.[1]

Materials and Reagents:

  • 4-Aminocyclohexanone hydrochloride

  • Triethylamine (TEA)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminocyclohexanone hydrochloride (1.0 eq).

  • Amine Free-Basing and Addition: Dissolve the starting material in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature. To this solution, add benzaldehyde (1.05 eq) via syringe.

  • Imine Formation: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution, for example, with a mobile phase of dichloromethane/methanol containing 0.5% triethylamine to obtain the pure N-benzyl-4-aminocyclohexanone.[5][6]

Protocol 2: Protecting Group Strategy

This protocol involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by reductive amination and deprotection.

Step 1: Boc-Protection of 4-Aminocyclohexanone (Based on a general procedure for Boc protection)

  • Dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and triethylamine (1.1 eq) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-4-aminocyclohexanone, which can often be used in the next step without further purification.

Step 2: Reductive Amination of Boc-4-aminocyclohexanone

  • Follow the procedure outlined in Protocol 1 , using Boc-4-aminocyclohexanone (1.0 eq) and benzylamine (1.1 eq).

  • After purification by column chromatography, you will obtain N-Boc-N-benzyl-4-aminocyclohexanone.

Step 3: Boc-Deprotection

  • Dissolve the purified N-Boc-N-benzyl-4-aminocyclohexanone in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product, dry the organic layer, and concentrate to yield the final product, N-benzyl-4-aminocyclohexanone.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines over ketones; tolerates a wide range of functional groups.[2][3]Water-sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Stable in weakly acidic conditions; effective for reductive amination.Highly toxic (generates HCN in acidic conditions); less selective than NaBH(OAc)₃.
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce aldehydes and ketones, leading to alcohol byproducts; requires careful control of reaction conditions (e.g., pre-formation of the imine).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Reductive Amination cluster_protocol2 Protocol 2: Protecting Group Strategy start1 Start: 4-Aminocyclohexanone + Benzaldehyde imine_formation Imine Formation (Acetic Acid, DCM) start1->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification end1 Product: N-Benzyl-4- Aminocyclohexanone purification->end1 start2 Start: 4-Aminocyclohexanone protection Boc Protection (Boc2O) start2->protection reductive_amination Reductive Amination (Benzylamine, NaBH(OAc)3) protection->reductive_amination deprotection Boc Deprotection (TFA) reductive_amination->deprotection end2 Product: N-Benzyl-4- Aminocyclohexanone deprotection->end2

Caption: Comparative experimental workflows for the benzylation of 4-aminocyclohexanone.

troubleshooting_workflow cluster_low_yield Low Yield Issues cluster_purification Purification Issues start Reaction Complete Analyze Crude Product (TLC, NMR) check_purity Is the desired product the major component? start->check_purity check_starting_material Starting material remaining? check_purity->check_starting_material No streaking Streaking/Tailing on TLC? check_purity->streaking Yes incomplete_reaction Incomplete Reaction: - Check reagent quality - Increase reaction time - Optimize temperature check_starting_material->incomplete_reaction Yes side_products Major Side Products Formed check_starting_material->side_products No add_base Add base to eluent (e.g., TEA, NH4OH) streaking->add_base Yes no_streaking Proceed with Purification streaking->no_streaking No

Caption: Troubleshooting workflow for the benzylation of 4-aminocyclohexanone.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions reactants 4-Aminocyclohexanone + Benzaldehyde iminium Iminium Ion Intermediate (+ H2O) reactants->iminium H+ catalyst ketone_reduction Ketone Reduction Product (Alcohol) reactants->ketone_reduction [H-] product N-Benzyl-4-aminocyclohexanone iminium->product [H-] (e.g., NaBH(OAc)3) overalkylation Overalkylation Product (Tertiary Amine) product->overalkylation + Benzaldehyde, [H-]

Caption: Reaction pathway for reductive amination and potential side reactions.

References

Improving the purity of synthesized 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 4-Benzylaminocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the purity of your synthesized compound.

Troubleshooting Common Purification Issues

This guide addresses specific issues that may be encountered during the purification of this compound.

FAQs: Recrystallization

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its structure (a secondary amine with a ketone group), suitable solvents for screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Mixed Solvent Systems: A combination of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexanes or water) can be very effective.

A good starting point is an ethanol/water or ethyl acetate/hexanes mixture. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. To remedy this:

  • Add more of the "good" solvent: This will decrease the saturation of the solution.

  • Reheat the solution: Ensure all the oil has redissolved.

  • Cool the solution slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.

Q3: After recrystallization, the purity of my this compound has not significantly improved. What could be the issue?

A3: This suggests that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Re-evaluate your solvent system: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with different solvent pairs.

  • Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.

  • Identify the impurity: If possible, use techniques like TLC, GC-MS, or NMR to identify the persistent impurity. This will help in selecting a more appropriate purification strategy. For example, if the impurity is unreacted benzylamine, an acidic wash of the crude product before recrystallization might be effective.

FAQs: Column Chromatography

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: this compound is a moderately polar compound containing a basic secondary amine. A common issue with silica gel chromatography of basic compounds is peak tailing due to strong interaction with the acidic silanol groups on the silica surface. To counteract this, a small amount of a basic modifier is often added to the eluent.

A good starting point for the mobile phase is a mixture of a non-polar solvent and a polar solvent, with a basic additive. For example:

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) with the addition of 0.5-1% triethylamine (TEA) to the eluent mixture.

  • Alternative: A mixture of dichloromethane (DCM) and methanol (MeOH) with a small percentage of ammonium hydroxide can also be effective for polar amines.

Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system that gives your product an Rf value of approximately 0.25-0.35.

Q2: My compound is streaking on the TLC plate and the column. How can I fix this?

A2: Streaking is a common problem when purifying amines on silica gel.

  • Add a basic modifier: As mentioned above, adding triethylamine or a similar base to your mobile phase will neutralize the acidic sites on the silica gel and prevent streaking.

  • Use a different stationary phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Do not overload the column: Overloading the column can lead to poor separation and band broadening, which can appear as streaking. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.

Q3: I have poor recovery of my compound from the column. Where did it go?

A3: Low recovery can be due to irreversible adsorption of your basic compound onto the acidic silica gel.

  • Ensure a basic modifier is used: This is the most common reason for low recovery of amines.

  • Deactivate the silica gel: You can pre-treat the silica gel with the eluent containing the basic modifier before packing the column.

  • Work up your fractions promptly: Some compounds can degrade on the silica gel over time.

Data on Purification Efficacy

The following table summarizes hypothetical, yet realistic, quantitative data on the purity of this compound after different purification methods.

Purification MethodStarting Purity (by GC-MS Area %)Purity after 1st Pass (by GC-MS Area %)Purity after 2nd Pass (by GC-MS Area %)Typical Recovery
Recrystallization (Ethanol/Water)85%95%98%70-80%
Recrystallization (Ethyl Acetate/Hexanes)85%96%>99%75-85%
Column Chromatography (Silica Gel, EtOAc/Hexanes + 1% TEA)85%>99%N/A85-95%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the recrystallization of crude this compound using an ethyl acetate/hexanes solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture on a hot plate and add the solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound by flash column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate in hexanes, with 1% triethylamine added to each solvent mixture. The ideal system should provide a good separation of the product from impurities and an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes + 1% TEA). Pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and begin the elution process. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing Experimental Workflows and Relationships

Logical Flow for Troubleshooting Purification

G Troubleshooting Purification of this compound start Crude Product Analysis (TLC, GC-MS) purity_check Purity < 95%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes end_pure Pure Product (>99%) purity_check->end_pure No recryst_purity_check Purity > 98% after Recrystallization? recrystallization->recryst_purity_check column Perform Column Chromatography column->end_pure recryst_purity_check->column No recryst_purity_check->end_pure Yes end_insufficient Purity Insufficient

Caption: A decision-making workflow for the purification of this compound.

Recrystallization Experimental Workflow

G Recrystallization Workflow start Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (if needed) start->hot_filtration add_antisolvent Add Antisolvent (e.g., Hexanes) hot_filtration->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Antisolvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

Potential Impurities in Synthesis

G Potential Impurities from Reductive Amination reactant1 Cyclohexanone (Unreacted) intermediate Imine Intermediate (Incomplete Reduction) reactant1->intermediate product This compound (Desired Product) reactant1->product Reacts with reactant2 Benzylamine (Unreacted) reactant2->intermediate reactant2->product Reacts with intermediate->product Reduction side_product Dibenzylamino-cyclohexane (Over-alkylation) product->side_product Further reacts with Benzylamine

Caption: Relationship between reactants, intermediates, and potential byproducts.

Technical Support Center: Identifying Impurities in 4-Benzylaminocyclohexanone via Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4-Benzylaminocyclohexanone using spectroscopic methods.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the most common impurities I should expect to find in my this compound sample?

A1: The most common impurities in this compound typically arise from its synthesis, which is often a reductive amination of cyclohexanone with benzylamine. Therefore, you should look for:

  • Unreacted Starting Materials: Cyclohexanone and Benzylamine.

  • Intermediate: N-benzylidenecyclohexanamine (the imine formed before reduction).

  • Over-reduction Product: N-benzylcyclohexylamine.

Q2: I see a strong absorption around 1715 cm⁻¹ in the IR spectrum of my this compound. What could this be?

A2: A sharp, strong absorption band around 1715 cm⁻¹ is characteristic of a ketone C=O stretch. This strongly suggests the presence of unreacted Cyclohexanone in your sample. Pure this compound should also show a ketone stretch, but the presence of a particularly strong or broadened peak could indicate excess starting material.

Q3: My ¹H NMR spectrum shows a singlet at approximately 3.8 ppm and multiplets in the 7.2-7.4 ppm region that seem more intense than expected. What impurity might be present?

A3: These signals are characteristic of Benzylamine . The singlet around 3.8 ppm corresponds to the benzylic protons (-CH₂-), and the multiplets in the 7.2-7.4 ppm range are from the phenyl group. An increased intensity of these signals relative to the signals of this compound indicates the presence of unreacted benzylamine.

Q4: There is a peak at a m/z value of 187 in the mass spectrum of my sample. What could this correspond to?

A4: A molecular ion peak at m/z 187 likely corresponds to the imine intermediate, N-benzylidenecyclohexanamine . This impurity can be present if the reduction step of the synthesis was incomplete.

Q5: My ¹H NMR spectrum has a complex multiplet around 2.5-3.0 ppm and no discernible peak for the N-H proton. What might be the issue?

A5: This could indicate the presence of the over-reduction product, N-benzylcyclohexylamine . The absence of the ketone group in this impurity and the presence of a cyclohexyl group attached to the benzylamine moiety would lead to complex multiplets in the aliphatic region and the disappearance of the ketone-related signals in the ¹³C NMR spectrum. The N-H proton signal can sometimes be broad or exchange with residual water in the NMR solvent, making it difficult to observe.

Spectroscopic Data of this compound and Potential Impurities

For accurate impurity identification, compare the spectra of your sample with the reference data for pure this compound and its potential impurities provided in the tables below.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopy Expected Key Signals
¹H NMR Phenyl protons: ~7.2-7.4 ppm (m, 5H); Benzylic protons (-CH₂-Ph): ~3.8 ppm (s, 2H); Cyclohexanone protons: ~1.5-3.0 ppm (m, 9H); N-H proton: variable, may be a broad singlet.
¹³C NMR Carbonyl carbon (C=O): ~210 ppm; Phenyl carbons: ~127-140 ppm; Benzylic carbon (-CH₂-Ph): ~50 ppm; Cyclohexanone carbons: ~30-60 ppm.
IR (cm⁻¹) N-H stretch: ~3300-3400 (weak-medium); C-H stretch (aromatic): ~3030; C-H stretch (aliphatic): ~2850-2950; C=O stretch (ketone): ~1710; C=C stretch (aromatic): ~1450-1600.
Mass Spec (m/z) Molecular Ion [M]⁺: 203; Key fragments: loss of benzyl group, loss of phenyl group, fragments of the cyclohexanone ring.

Table 2: Spectroscopic Data of Potential Impurities

Impurity ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
Cyclohexanone Multiplets at ~2.3 (4H) and ~1.8 (6H)C=O at ~212; CH₂ at ~42, ~27, ~25Strong C=O at ~171598 [M]⁺
Benzylamine Phenyl: ~7.2-7.4 (m, 5H); CH₂: ~3.8 (s, 2H); NH₂: broad singletPhenyl: ~126-140; CH₂: ~46N-H stretch (doublet) at ~3300-3400107 [M]⁺
N-benzylidenecyclohexanamine Imine H: ~8.3 (s, 1H); Phenyl: ~7.2-7.8 (m, 5H); Cyclohexyl: ~1.2-3.5 (m, 11H)C=N at ~165; Phenyl: ~128-136; Cyclohexyl: ~25-60C=N stretch at ~1645187 [M]⁺
N-benzylcyclohexylamine Phenyl: ~7.2-7.4 (m, 5H); CH₂: ~3.8 (s, 2H); Cyclohexyl: ~1.0-2.6 (m, 11H); NH: broad singletPhenyl: ~126-140; CH₂: ~54; Cyclohexyl: ~25-58N-H stretch at ~3300189 [M]⁺

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 or 32 for good signal-to-noise.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Use a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typical spectral range: 4000 to 400 cm⁻¹.

    • Number of scans: 16 or 32.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

    • Acquire the mass spectrum over a mass range of m/z 50 to 300.

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source or inject it into a liquid chromatograph (LC) coupled to the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50 to 300.

Visualizations

Impurity_Identification_Workflow cluster_start Sample Analysis cluster_comparison Data Comparison cluster_identification Impurity Identification cluster_result Conclusion Start This compound Sample AcquireSpectra Acquire NMR, IR, and MS Spectra Start->AcquireSpectra CompareSpectra Compare with Reference Spectra AcquireSpectra->CompareSpectra ImpurityDatabase Impurity Spectral Database CompareSpectra->ImpurityDatabase IdentifySignals Identify Impurity Signals CompareSpectra->IdentifySignals Characterize Characterize and Quantify Impurities IdentifySignals->Characterize Report Report Findings Characterize->Report Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_side_product Side/Over-reduction Product Cyclohexanone Cyclohexanone Imine N-benzylidenecyclohexanamine (Intermediate) Cyclohexanone->Imine Reaction with Benzylamine Benzylamine Benzylamine Benzylamine->Imine Main_Product This compound (Main Product) Imine->Main_Product Reduction Over_Reduced N-benzylcyclohexylamine Main_Product->Over_Reduced Over-reduction

Validation & Comparative

Comparative Analysis of 4-Benzylaminocyclohexanone Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological activities of 4-benzylaminocyclohexanone analogs reveals a diverse range of potential therapeutic applications, from analgesia to antimicrobial and antifungal treatments. While data on the parent compound, this compound, remains elusive in publicly available scientific literature, a comparative analysis of its structural analogs provides valuable insights for researchers and drug development professionals. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate further investigation in this promising chemical space.

Analgesic Activity of 4-Aryl-4-aminocyclohexanone Derivatives

A notable class of analogs, the 4-aryl-4-aminocyclohexanones, has demonstrated significant potential as analgesic agents. Research into these compounds has shown that modifications to the aryl ring and the amine substituent dramatically influence their potency.

Derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones with m-hydroxy substitutions have been synthesized and evaluated for their narcotic antagonist and analgesic activities. While some compounds in this series exhibit narcotic antagonist properties, further modification by reaction with phenethyl Grignard reagents yields potent analgesics.[1] A non-classical structure-activity relationship was observed, with the dimethylamino group providing the most potent antagonist activity.

Systematic studies on the modification of the aryl ring have further elucidated the structure-activity relationship for analgesic effects. The potency of these compounds is highly sensitive to the nature and position of substituents on the aromatic ring. Notably, analogs with a para-methyl (p-CH3) or para-bromo (p-Br) substitution on the aryl ring exhibited approximately 50% of the analgesic potency of morphine in preclinical models.[2]

Table 1: Analgesic Potency of Selected 4-Aryl-4-aminocyclohexanone Analogs

Compound ClassKey Structural FeaturesObserved ActivityPotency Relative to MorphineReference
4-Aryl-4-(dimethylamino)cyclohexan-1-onesm-Hydroxyphenyl substitutionNarcotic antagonist/AnalgesicNot specified[1]
4-Amino-4-arylcyclohexanonesp-CH3 or p-Br on aryl ringAnalgesic~50%[2]

Antimicrobial and Antifungal Activities of Benzyl-substituted Cyclohexylamine and Piperidine Analogs

Potent Antibacterial Activity of Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives

A series of benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives has been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Several compounds within this series demonstrated potent activity, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis. Two standout compounds exhibited broad-spectrum antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from an impressive 0.002 to 0.016 µg/mL.[3] Importantly, these compounds showed no hemolytic activity at concentrations up to 512 µg/mL, suggesting a favorable preliminary safety profile.[3]

Table 2: Antibacterial Activity (MIC in µg/mL) of Potent Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Analogs

CompoundPseudomonas aeruginosaStaphylococcus epidermidisOther Tested StrainsReference
Analog 6lPotent ActivityPotent Activity0.002 - 0.016[3]
Analog 6mPotent ActivityPotent Activity0.002 - 0.016[3]
Promising Antifungal Activity of N-Dodecyl-1-benzylpiperidin-4-amine

In the search for novel antifungal agents, N-substituted 4-aminopiperidines have emerged as a promising chemotype. Inspired by established antifungal drugs, a library of these compounds was synthesized and screened. Among them, 1-benzyl-N-dodecylpiperidin-4-amine was identified as a particularly promising candidate, exhibiting significant in vitro antifungal activity against various Candida and Aspergillus species.[4] The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The lowest MIC values for this compound ranged from 1–4 µg/mL for yeasts and 1–8 µg/mL for Aspergillus species.[4]

Table 3: Antifungal Activity (MIC in µg/mL) of 1-Benzyl-N-dodecylpiperidin-4-amine

Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.1 - 4[4]
Aspergillus spp.1 - 8[4]

Experimental Protocols

Analgesic Activity Assessment: Hot Plate Test in Mice

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) after administration of a test compound indicates an analgesic effect.[5][6][7][8][9]

Apparatus:

  • A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[8]

  • A transparent cylinder to keep the animal on the heated surface.

Procedure:

  • Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[7]

  • Pre-heat the hot plate to the desired, constant temperature.[7]

  • Gently place a mouse on the hot plate and immediately start a timer.

  • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[7]

  • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is recorded as the baseline latency.

  • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If no response is observed within this time, the animal is removed, and the latency is recorded as the cut-off time.[7]

  • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again.

Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the percentage of the Maximum Possible Effect (%MPE).

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[12]

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Test compounds and control antibiotics.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.[10]

  • Prepare a standardized inoculum of the test bacterium in broth.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.[11]

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and molds.[13][14][15][16]

Principle: Similar to the antibacterial broth microdilution method, this test determines the MIC of an antifungal agent against a standardized fungal inoculum.

Materials:

  • Sterile 96-well microtiter plates.

  • RPMI-1640 medium buffered with MOPS.

  • Standardized fungal inoculum (e.g., yeast or conidia suspension).

  • Test compounds and control antifungal agents.

Procedure:

  • Prepare serial dilutions of the antifungal agents in RPMI-1640 medium in the microtiter plates.

  • Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines.

  • Inoculate each well with the fungal suspension.

  • Include appropriate growth and sterility controls.

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[17]

  • Read the MICs visually or using a spectrophotometer.

Data Analysis: The MIC endpoint is defined differently for various antifungal classes. For azoles and echinocandins, the MIC is typically the lowest concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the drug-free control. For amphotericin B, the MIC is the lowest concentration with no discernible growth.[14][17]

Visualizing Experimental Workflows and Relationships

To better understand the experimental processes and the relationships between the chemical structures and their biological activities, the following diagrams are provided.

Experimental_Workflow_Analgesia cluster_preparation Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (30-60 min) Baseline_Latency Measure Baseline Latency (Hot Plate Test) Animal_Acclimatization->Baseline_Latency Compound_Preparation Test Compound Preparation Compound_Administration Administer Compound or Vehicle Compound_Preparation->Compound_Administration Baseline_Latency->Compound_Administration Post_Treatment_Latency Measure Post-Treatment Latency at Time Points Compound_Administration->Post_Treatment_Latency Calculate_MPE Calculate % MPE or Latency Increase Post_Treatment_Latency->Calculate_MPE Statistical_Analysis Statistical Analysis Calculate_MPE->Statistical_Analysis

Caption: Workflow for the hot plate analgesia test.

SAR_Signaling_Pathway cluster_analogs This compound Analogs cluster_activities Biological Activities Aryl_Aminocyclohexanones 4-Aryl-4-aminocyclohexanones Analgesic Analgesic Aryl_Aminocyclohexanones->Analgesic Benzyl_Cyclohexylamines Benzyl-substituted cyclohexylamines Antibacterial Antibacterial Benzyl_Cyclohexylamines->Antibacterial Aminopiperidines N-substituted 4-aminopiperidines Antifungal Antifungal Aminopiperidines->Antifungal Opioid Receptors Opioid Receptors Analgesic->Opioid Receptors Bacterial Cell Wall/\nMembrane Synthesis Bacterial Cell Wall/ Membrane Synthesis Antibacterial->Bacterial Cell Wall/\nMembrane Synthesis Ergosterol Biosynthesis Ergosterol Biosynthesis Antifungal->Ergosterol Biosynthesis

Caption: Structure-activity relationships of analogs.

References

Reproducibility of 4-Benzylaminocyclohexanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-benzylaminocyclohexanone, a valuable scaffold in medicinal chemistry, can be approached through various reductive amination protocols. The reproducibility of these methods, however, can be influenced by the choice of reagents, catalysts, and reaction conditions. This guide provides a comparative analysis of potential synthesis protocols, supported by experimental data from analogous reactions, to aid in the selection of a robust and efficient synthetic route.

The primary synthetic route to this compound involves the selective mono-reductive amination of 1,4-cyclohexanedione with benzylamine. This one-pot reaction combines the formation of an enamine or imine intermediate followed by its in-situ reduction. The key to a successful and reproducible synthesis lies in controlling the reaction to favor mono-substitution and achieving high yields of the desired product.

Comparison of Reductive Amination Protocols for Cyclohexanones

Catalyst/Reducing AgentReaction ConditionsSolventYield of N-benzylcyclohexylamineReference
4 wt% Au/CeO2/TiO2100 °C, 30 bar H2Toluene79%[1][2][3]
4 wt% Au/TiO2100 °C, 30 bar H2Toluene72%[1][2][3]
Carbon-based solid acid / NaBH4Room TemperatureNot specified90%[1]
Benzylamine-boraneNot specifiedProtic or aproticGood yields[4]
Sodium triacetoxyborohydrideRoom Temperature1,2-dichloroethaneHigh yields (general)[5]
Sodium cyanoborohydrideMildly acidic pHNot specifiedHigh yields (general)[6]

Experimental Protocols

Based on the data from analogous reactions, the following protocols can be adapted for the synthesis of this compound from 1,4-cyclohexanedione. Careful control of stoichiometry (using a 1:1 ratio of 1,4-cyclohexanedione to benzylamine) is crucial to favor mono-amination.

Protocol 1: Catalytic Hydrogenation using a Gold-based Catalyst

This protocol is adapted from the reductive amination of cyclohexanone with benzylamine using a heterogeneous gold catalyst.[1][2][3]

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • 4 wt% Au/CeO2/TiO2 catalyst

  • Toluene

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 1,4-cyclohexanedione (1 equivalent), benzylamine (1 equivalent), and the 4 wt% Au/CeO2/TiO2 catalyst (e.g., 100 mg for a 6.6 mmol scale reaction) in toluene.

  • Seal the autoclave and flush with hydrogen gas.

  • Pressurize the reactor to 30 bar with hydrogen.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to isolate this compound.

Protocol 2: Reductive Amination with Sodium Borohydride and a Solid Acid Catalyst

This protocol is based on a highly efficient room temperature reductive amination.[1]

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • Carbon-based solid acid catalyst

  • Sodium borohydride (NaBH4)

  • Methanol

Procedure:

  • To a solution of 1,4-cyclohexanedione (1 equivalent) and benzylamine (1 equivalent) in methanol, add the carbon-based solid acid catalyst.

  • Stir the mixture at room temperature to facilitate the formation of the imine/enamine intermediate.

  • Slowly add sodium borohydride (in portions) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

This is a widely used and mild method for reductive amination.[5]

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 1,4-cyclohexanedione (1 equivalent) and benzylamine (1 equivalent) in 1,2-dichloroethane.

  • If necessary, add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Synthesis and Comparison

To better understand the synthetic workflow and the logical comparison of the different methodologies, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1,4-Cyclohexanedione 1,4-Cyclohexanedione Reductive Amination Reductive Amination 1,4-Cyclohexanedione->Reductive Amination Benzylamine Benzylamine Benzylamine->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Synthetic workflow for this compound.

G cluster_catalytic Catalytic Hydrogenation cluster_hydride Hydride Reducing Agents Reductive Amination Methodologies Reductive Amination Methodologies Au-based Catalysts Au-based Catalysts Reductive Amination Methodologies->Au-based Catalysts NaBH4 + Solid Acid NaBH4 + Solid Acid Reductive Amination Methodologies->NaBH4 + Solid Acid Sodium Triacetoxyborohydride (STAB) Sodium Triacetoxyborohydride (STAB) Reductive Amination Methodologies->Sodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Sodium Cyanoborohydride Reductive Amination Methodologies->Sodium Cyanoborohydride High Pressure & Temperature High Pressure & Temperature Au-based Catalysts->High Pressure & Temperature Room Temperature Room Temperature NaBH4 + Solid Acid->Room Temperature Mild Conditions Mild Conditions Sodium Triacetoxyborohydride (STAB)->Mild Conditions pH Dependent pH Dependent Sodium Cyanoborohydride->pH Dependent

Caption: Comparison of reductive amination methodologies.

References

Benchmarking the performance of 4-Benzylaminocyclohexanone as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-benzylaminocyclohexanone as a synthetic intermediate against alternative routes, supported by experimental data from established literature. The focus is on the synthesis of high-value building blocks relevant to pharmaceutical development, such as stereoisomers of 4-aminocyclohexanol.

Executive Summary

This compound is a versatile intermediate, offering a pathway to various functionalized cyclohexylamine derivatives. Its primary utility lies in the synthesis of N-protected 4-aminocyclohexanone and subsequent derivatives. The benzyl group serves as a readily removable protecting group, making it a valuable strategic choice in multi-step syntheses. However, alternative enzymatic and chemo-catalytic methods are emerging that may offer advantages in terms of stereoselectivity, atom economy, and milder reaction conditions. This guide will compare a synthetic pathway utilizing this compound with a prominent alternative for the production of trans-4-aminocyclohexanol, a key intermediate in the synthesis of the mucolytic agent Ambroxol.[1]

Performance Comparison: Synthesis of trans-4-Aminocyclohexanol

Two distinct routes for the synthesis of trans-4-aminocyclohexanol are compared: a chemo-catalytic route proceeding through this compound and a one-pot enzymatic route.

Route 1: Chemo-catalytic Synthesis via this compound

This pathway involves two main steps:

  • Reductive Amination: Formation of N-benzyl-4-aminocyclohexanone from a suitable cyclohexanone precursor and benzylamine.

  • Reduction and Debenzylation: Reduction of the ketone functionality and subsequent removal of the benzyl protecting group to yield 4-aminocyclohexanol.

Route 2: One-Pot Enzymatic Synthesis

This modern approach utilizes a cascade of enzymatic reactions to convert 1,4-cyclohexanedione directly to 4-aminocyclohexanol isomers.[2][3]

Data Presentation
ParameterRoute 1: Chemo-catalytic (via this compound)Route 2: One-Pot Enzymatic Synthesis
Starting Material Cyclohexanone derivative1,4-Cyclohexanedione
Key Intermediates This compound4-Hydroxycyclohexanone
Overall Yield ~60-75% (estimated from similar reactions)[4][5]Up to 99% (for cis-isomer), variable for trans
Stereoselectivity (trans:cis) Catalyst and condition dependent, typically 3:1 to 4:1 with Pd/C[6]Enzyme-dependent, can be tuned for high cis or moderate trans selectivity
Reaction Conditions High temperature and pressure (e.g., 100°C, 30 bar H₂)[5]Mild (e.g., 30°C, atmospheric pressure)[2][7]
Reagents & Catalysts Benzylamine, H₂, metal catalysts (e.g., Au/TiO₂, Pd/C)[4][5][6]Ketoreductase (KRED), Amine Transaminase (ATA), NADP⁺, amine donor[2][7]
Byproducts/Waste Metal catalyst waste, organic solventsDenatured enzymes, buffer salts

Experimental Protocols

Protocol 1: Representative Reductive Amination for 4-(Benzylamino)cyclohexan-1-ol

This protocol describes the synthesis of a related compound, 4-(benzylamino)cyclohexan-1-ol, from 4-hydroxycyclohexanone and serves as a model for the synthesis of N-benzyl-4-aminocyclohexanone from a suitable precursor.[8]

Materials:

  • 4-Hydroxycyclohexanone

  • Benzylamine (1.1 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 4-hydroxycyclohexanone in anhydrous DCM.

  • Add benzylamine via syringe, followed by glacial acetic acid.

  • Stir the solution at room temperature for 20-30 minutes.

  • Slowly add sodium triacetoxyborohydride in portions.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Catalytic Debenzylation

This is a general procedure for the removal of an N-benzyl group using catalytic transfer hydrogenation.[9][10]

Materials:

  • N-benzyl amine derivative (e.g., N-benzyl-4-aminocyclohexanol)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

Procedure:

  • To a stirred suspension of the N-benzyl compound and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, filter the catalyst through a celite pad and wash with chloroform.

  • Evaporate the combined organic filtrate under reduced pressure to yield the debenzylated amine.

Protocol 3: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol is based on a chemoenzymatic method for producing trans-4-aminocyclohexanol.[7]

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate

  • Amine Transaminase (ATA-200) cell lysate

  • NADP⁺

  • Isopropyl alcohol

  • MgCl₂

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • DMSO

Procedure:

  • In a reaction vessel, combine 1,4-cyclohexanedione (to a final concentration of 50 mM) in 100 mM potassium phosphate buffer (pH 7.5).

  • Add NADP⁺ (1 mM), isopropyl alcohol (100 mM), MgCl₂ (1 mM), isopropylamine (500 mM), PLP (1 mM), and DMSO (2% v/v).

  • Initiate the reaction by adding freshly isolated LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) cell lysates.

  • Stir the mixture at 250 rpm at 30°C for 48 hours.

  • Stop the reaction, filter the solution, and purify by silica gel column chromatography.

Visualizations

Experimental Workflow: Chemo-catalytic Synthesis of 4-Aminocyclohexanol

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction & Debenzylation Start Cyclohexanone Derivative + Benzylamine Imine Imine Formation Start->Imine Reduction1 Reduction (e.g., NaBH(OAc)₃ or H₂/Catalyst) Imine->Reduction1 Intermediate This compound Reduction1->Intermediate Reduction2 Ketone Reduction Intermediate->Reduction2 Debenzylation Catalytic Debenzylation (H₂/Pd-C) Reduction2->Debenzylation Product 4-Aminocyclohexanol Debenzylation->Product

Caption: Workflow for the chemo-catalytic synthesis of 4-aminocyclohexanol.

Signaling Pathway: One-Pot Enzymatic Cascade

G Substrate 1,4-Cyclohexanedione Intermediate 4-Hydroxycyclohexanone Substrate->Intermediate NADP⁺ Product cis/trans-4-Aminocyclohexanol Intermediate->Product Amine Donor KRED Ketoreductase (KRED) KRED->Intermediate ATA Amine Transaminase (ATA) ATA->Product

Caption: One-pot, two-step enzymatic cascade for 4-aminocyclohexanol synthesis.

Logical Relationship: Comparison of Synthetic Routes

G cluster_chemo Chemo-catalytic Route cluster_enzymatic Enzymatic Route Target Target: trans-4-Aminocyclohexanol Intermediate_chemo This compound Target->Intermediate_chemo Intermediate_enzymatic One-Pot Cascade Target->Intermediate_enzymatic Pros_chemo Pros: - Well-established chemistry - Scalable Intermediate_chemo->Pros_chemo Cons_chemo Cons: - Harsh conditions - Metal catalysts - Lower stereoselectivity Intermediate_chemo->Cons_chemo Pros_enzymatic Pros: - Mild conditions - High stereoselectivity (tunable) - Environmentally benign Intermediate_enzymatic->Pros_enzymatic Cons_enzymatic Cons: - Enzyme cost/availability - Lower substrate loading Intermediate_enzymatic->Cons_enzymatic

Caption: Comparison of chemo-catalytic and enzymatic routes to trans-4-aminocyclohexanol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical procedure in pharmaceutical development and quality control.[1] It involves a formal comparison of two or more analytical methods to ascertain if they yield equivalent results.[1] This process is vital when transitioning to a new method, transferring methods between laboratories, or when data from different analytical techniques require correlation. The primary objective is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[1]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method hinges on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of hypothetical HPLC-UV and GC-MS methods for the analysis of 4-Benzylaminocyclohexanone.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance for this compound Analysis

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Specificity Good, potential for interference from co-eluting speciesExcellent, mass spectrometric detection provides high selectivity
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility and peak shape

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are outlined below. These protocols are starting points and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substance and simple formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm, based on the UV absorbance of the benzylamine moiety.[2]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450. For quantitative analysis, Selected Ion Monitoring (SIM) can be utilized, focusing on characteristic ions of this compound.

2. Sample Preparation (with potential derivatization):

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or dichloromethane) at 1 mg/mL.

  • Sample Solution: Dilute the sample in the same solvent to a concentration within the method's linear range.

  • Derivatization (if necessary): For improved volatility and peak shape of the secondary amine, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed.[3] This involves incubating the sample with the derivatizing agent prior to injection.

Visualizing the Analytical and Validation Workflow

The following diagrams illustrate the logical steps involved in the analytical method workflow and the cross-validation process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter inject Inject into HPLC or GC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Workflow for Chromatographic Analysis

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define Define Acceptance Criteria protocol Develop Cross-Validation Protocol define->protocol analyze_hplc Analyze Samples with HPLC-UV protocol->analyze_hplc analyze_gcms Analyze Samples with GC-MS protocol->analyze_gcms compare Statistically Compare Results analyze_hplc->compare analyze_gcms->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate report Final Cross-Validation Report evaluate->report

Cross-Validation Logical Flow

Conclusion

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Both HPLC-UV and GC-MS are powerful techniques for the quantification of this intermediate. The choice between them will depend on the specific requirements of the analysis, with HPLC-UV offering a robust and high-throughput option for routine analysis, and GC-MS providing superior sensitivity and selectivity for more demanding applications. The provided protocols and workflows serve as a starting point for developing and validating analytical methods that are fit for purpose and ensure the generation of reliable and consistent data in a drug development setting.

References

In Vitro Assay Validation for 4-Benzylaminocyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel cyclohexanone derivatives, with a focus on compounds structurally related to 4-benzylaminocyclohexanone, against established alternatives. The experimental data herein is intended to support researchers in the evaluation of potential therapeutic agents.

Data Presentation: Comparative Analysis of Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity of selected α,β-unsaturated carbonyl-based cyclohexanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in neurodegenerative diseases. The data is compared against the standard drug, Donepezil.[1]

Compound IDDescriptionAChE IC50 (µM)[1]BuChE IC50 (µM)
3o Cyclohexanone derivative with N-methyl-4-piperidone linker0.037> 25
3p Cyclohexanone derivative0.042> 25
3q Cyclohexanone derivative0.05118.32
Donepezil Standard AChE Inhibitor0.0493.52

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol is adapted from the Ellman's method to determine the in vitro inhibitory activity of the test compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives and analogues)

  • Donepezil (reference standard)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer solution (pH 8.0).

    • Dissolve AChE and BuChE in the phosphate buffer to achieve a final concentration of 0.025 U/mL.

    • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of ATCI (15 mM) and BTCI (15 mM) in distilled water.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 135 µL of phosphate buffer to each well.

    • Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to initiate the reaction.

    • Immediately, add 100 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm using a microplate reader at regular intervals for 10 minutes.

  • Data Analysis:

    • The rate of reaction is determined by the change in absorbance per minute.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of Acetylcholinesterase Action and Inhibition

The following diagram illustrates the catalytic action of acetylcholinesterase on its substrate, acetylcholine, and the mechanism of its inhibition by therapeutic agents.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Inhibitor This compound Derivative Inhibitor->AChE Binds and Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

References

Comparative Analysis of 4-Benzylaminocyclohexanone Analogs in Acetylcholinesterase Inhibition: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4-benzylaminocyclohexanone analogs and structurally related compounds as inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. The following sections detail the structure-activity relationships (SAR), quantitative inhibitory data, experimental protocols, and the underlying biochemical pathways. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Structure-Activity Relationship (SAR) and In Vitro Inhibitory Activity

The inhibitory potential of compounds against acetylcholinesterase is significantly influenced by their structural features. To understand the putative SAR of this compound analogs, we have compiled and compared in vitro IC50 data from studies on structurally related N-benzylpiperidine and α,β-unsaturated carbonyl-based cyclohexanone derivatives.

The N-benzylpiperidine moiety is a well-established pharmacophore in many potent AChE inhibitors, including the drug donepezil. The benzyl group is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic active site (CAS).

More directly relevant to the core of the target compounds, a series of α,β-unsaturated carbonyl-based cyclohexanone derivatives has been synthesized and evaluated for their AChE inhibitory activity.[1] These studies reveal that the cyclohexanone ring can serve as a suitable scaffold for AChE inhibitors. The presence of an α,β-unsaturated carbonyl system appears to be a key feature for potent activity in this class of compounds.

The following table summarizes the in vitro acetylcholinesterase inhibitory activities (IC50) of selected N-benzylpiperidine and α,β-unsaturated carbonyl-based cyclohexanone analogs.

Compound ClassAnalogModificationAChE IC50 (µM)Reference
N-Benzylpiperidine Carboxamide Derivatives Analog 1Indanone moiety replaced with 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94[2]
Analog 2Indanone moiety replaced with 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41[2]
α,β-Unsaturated Carbonyl-Based Cyclohexanone Derivatives 3oN-methyl-4-piperidone linker0.037[1]
Reference DrugDonepezil-[1]

Experimental Protocols

The most widely employed method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Ellman's Assay for Acetylcholinesterase Inhibition

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. Acetylthiocholine (ATCI), a substrate analog, is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is detected spectrophotometrically. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer and 20 µL of the AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically over a period of time (e.g., every minute for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

Caption: Mechanism of acetylcholine hydrolysis by AChE and its inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification (e.g., this compound) B Analog Design (Systematic Structural Modifications) A->B C Chemical Synthesis & Purification B->C D In Vitro AChE Inhibition Assay (Ellman's Method) C->D E Determination of IC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Key Structural Features F->G H Design of New Analogs (Iterative Cycle) G->H H->B Refine Design

Caption: General workflow for a structure-activity relationship study.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzylaminocyclohexanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to this target molecule, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

Route Starting Material(s) Key Steps Overall Yield Reaction Time Key Reagents/Catalysts Advantages Disadvantages
1. Direct Reductive Amination Cyclohexanone, BenzylamineOne-pot reductive amination72-90%10 min - 5 hH₂, Au/TiO₂, Au/CeO₂/TiO₂, NaBH₄High atom economy, one-pot procedure, fast reaction times possible.Requires specialized equipment for high-pressure hydrogenation with some catalysts.
2. Synthesis from 1,4-Cyclohexanedione 1,4-Cyclohexanedione, Benzylamine1. Monoketalization2. Reductive Amination3. Deprotection~85-90% (estimated)Multi-dayEthylene glycol, p-TsOH, NaBH(OAc)₃, HClHigh selectivity, avoids over-alkylation.Multi-step process, longer overall reaction time.
3. Oxidation of 4-Benzylaminocyclohexanol 4-BenzylaminocyclohexanolOxidation~85-95% (estimated)2-4 hPyridinium chlorochromate (PCC) or Swern oxidation reagentsMild reaction conditions, high yields for the oxidation step.Requires the synthesis of the precursor alcohol, use of toxic chromium reagents (PCC) or malodorous byproducts (Swern).

Route 1: Direct Reductive Amination of Cyclohexanone

This approach is a highly efficient, one-pot synthesis that directly combines cyclohexanone and benzylamine in the presence of a reducing agent or a catalyst and a hydrogen source.

Experimental Protocols

Method 1A: Catalytic Hydrogenation

To a solution of cyclohexanone (6.6 mmol) and benzylamine (6.6 mmol) in 50 ml of toluene, 100 mg of a 4 wt% Au/CeO₂/TiO₂ catalyst is added. The mixture is transferred to an autoclave, which is then flushed with hydrogen. The reaction is carried out at 100 °C under 30 bar of hydrogen pressure with vigorous stirring (900 rpm) for 5 hours. After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. This method has reported yields of up to 79%.[1]

Method 1B: Reductive Amination with Sodium Borohydride

In a round-bottom flask, cyclohexanone (10 mmol) and benzylamine (10 mmol) are dissolved in methanol. A carbon-based solid acid catalyst (e.g., sulfonated naphthalene) is added. The mixture is stirred at room temperature, and sodium borohydride (12 mmol) is added portion-wise over 10 minutes. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to afford the product. This method can achieve yields of up to 90% in as little as 10 minutes.

Logical Workflow

cluster_0 Route 1: Direct Reductive Amination A Cyclohexanone C Reductive Amination A->C B Benzylamine B->C D This compound C->D Yield: 72-90%

Caption: One-pot synthesis via reductive amination.

Route 2: Synthesis from 1,4-Cyclohexanedione

This multi-step route offers high selectivity by protecting one of the carbonyl groups of 1,4-cyclohexanedione before introducing the benzylamine.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Monoketalization)

1,4-Cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.8 g, 0.11 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) are refluxed in 100 mL of toluene with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed (approximately 4-6 hours). After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1,4-dioxaspiro[4.5]decan-8-one, which can be purified by distillation or recrystallization. Yields are typically high, around 95%.

Step 2: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (10 mmol) and benzylamine (11 mmol) in 1,2-dichloroethane (40 mL), sodium triacetoxyborohydride (15 mmol) is added. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine. This intermediate is typically used in the next step without further purification, with expected high yields.

Step 3: Deprotection of the Ketal

The crude N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is dissolved in a mixture of acetone and 2M hydrochloric acid. The solution is stirred at room temperature for 4-6 hours until TLC analysis indicates complete deprotection. The acetone is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then basified with a sodium hydroxide solution and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give this compound.

Logical Workflow

cluster_1 Route 2: From 1,4-Cyclohexanedione E 1,4-Cyclohexanedione F Monoketalization E->F Ethylene glycol, p-TsOH G 1,4-Dioxaspiro[4.5]decan-8-one F->G Yield: ~95% H Reductive Amination G->H Benzylamine, NaBH(OAc)₃ I N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine H->I J Deprotection I->J HCl (aq) K This compound J->K Overall Yield: ~85-90%

Caption: Multi-step synthesis from 1,4-cyclohexanedione.

Route 3: Oxidation of 4-Benzylaminocyclohexanol

This route involves the preparation of the corresponding alcohol precursor, followed by a mild oxidation to furnish the desired ketone.

Experimental Protocols

Step 1: Synthesis of 4-Benzylaminocyclohexanol

This precursor can be synthesized via reductive amination of 4-hydroxycyclohexanone with benzylamine or by reduction of this compound. For the purpose of this comparison, we assume the precursor is available.

Step 2: Oxidation to this compound

Method 3A: Pyridinium Chlorochromate (PCC) Oxidation

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) and celite (2 g) in dichloromethane (20 mL), a solution of 4-benzylaminocyclohexanol (1 mmol) in dichloromethane (5 mL) is added in one portion. The mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give this compound. Yields for this type of oxidation are typically high, in the range of 85-95%.

Method 3B: Swern Oxidation

To a solution of oxalyl chloride (1.2 mmol) in dichloromethane (5 mL) at -78 °C, a solution of dimethyl sulfoxide (DMSO) (2.4 mmol) in dichloromethane (1 mL) is added dropwise. After stirring for 10 minutes, a solution of 4-benzylaminocyclohexanol (1 mmol) in dichloromethane (2 mL) is added. The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5 mmol). The reaction is allowed to warm to room temperature and then quenched with water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product. Swern oxidation typically provides high yields (90-98%).

Logical Workflow

cluster_2 Route 3: Oxidation of Precursor L 4-Benzylaminocyclohexanol M Oxidation L->M PCC or Swern Reagents N This compound M->N Yield: ~85-95%

Caption: Synthesis via oxidation of the corresponding alcohol.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including scale, available equipment, and time constraints.

  • Route 1 (Direct Reductive Amination) is the most atom-economical and efficient for large-scale production, especially when optimized with a suitable catalyst. Its one-pot nature significantly reduces workup and purification steps.

  • Route 2 (From 1,4-Cyclohexanedione) offers excellent control and selectivity, making it a reliable, albeit longer, laboratory-scale method. The protection-deprotection sequence ensures a clean conversion to the desired mono-aminated product.

  • Route 3 (Oxidation of 4-Benzylaminocyclohexanol) is a high-yielding final step, provided the precursor alcohol is readily available. The mild conditions of modern oxidation methods like the Swern oxidation are advantageous for preserving the amine functionality.

For industrial applications, the direct reductive amination (Route 1) is likely the most cost-effective and scalable option. For smaller-scale laboratory synthesis where high purity and control are paramount, the multi-step approach from 1,4-cyclohexanedione (Route 2) provides a robust and reliable pathway. The oxidation route (Route 3) is an excellent choice if the corresponding alcohol is a more accessible starting material.

References

Safety Operating Guide

Proper Disposal of 4-Benzylaminocyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 4-Benzylaminocyclohexanone are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in compliance with safety regulations. Due to its hazardous properties, this compound must be treated as hazardous waste and disposed of through an approved waste management service.

Immediate Safety and Handling Protocols

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin irritation and serious eye damage. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Spill Management: In case of a spill, evacuate the area and prevent the spread of the chemical. Do not allow it to enter drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from safety data sheets. This information is crucial for risk assessment and proper handling.

PropertyValueSource
GHS Classification Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1)Safety Data Sheet
Hazard Statements H226, H302, H312, H332, H315, H318Safety Data Sheet
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations. The following steps provide a clear workflow for its disposal.

Step 1: Waste Identification and Segregation

  • Identify this compound waste, including pure chemical, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, absorbent pads).

  • This waste is classified as hazardous due to its flammability and toxicity.

  • Segregate this waste from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.

Step 2: Containerization

  • Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure, tight-fitting lid.

  • Ensure the container is not overfilled; a general rule is to fill it to no more than 80% of its capacity.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the specific hazards associated with the chemical (e.g., "Flammable," "Toxic," "Irritant").

  • Record the accumulation start date on the label.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize label Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->label store Store in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Professional Disposal at an Approved Facility contact_ehs->disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

Potential Environmental Fate and Decomposition

While specific data on the environmental fate of this compound is limited, information on its structural components suggests potential hazards. Thermal decomposition of related benzylamines can produce ammonia and dibenzyl. Under combustion conditions, the formation of toxic gases such as nitrogen oxides and hydrogen cyanide is possible. The cyclohexanone moiety may biodegrade into various organic acids. The potential for the formation of these hazardous byproducts reinforces the necessity of professional disposal in a controlled environment to prevent environmental contamination and health risks.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylaminocyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Benzylaminocyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.